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  • Product: 4,6-Difluoro-1H-indole-3-carbaldehyde
  • CAS: 1158418-22-4

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 4,6-Difluoro-1H-indole-3-carbaldehyde: A Technical Guide

Introduction In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine atoms into a molecular scaffold can dra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 4,6-Difluoro-1H-indole-3-carbaldehyde is a key synthetic intermediate, leveraging the unique electronic properties of the indole core, modified by two electron-withdrawing fluorine substituents. Its aldehyde functionality provides a versatile handle for further chemical elaboration, making it a valuable building block for novel pharmaceutical agents and functional materials.[1]

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4,6-Difluoro-1H-indole-3-carbaldehyde (CAS 1158418-22-4). As direct experimental spectra are not widely published in peer-reviewed literature, this paper synthesizes data from analogous structures—primarily the parent indole-3-carbaldehyde[2]—and established principles of spectroscopic interpretation to present a predictive but robust characterization. This approach serves as a powerful tool for researchers in confirming the identity and purity of this reagent in their own synthetic workflows.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The following diagram illustrates the standard IUPAC numbering for the indole ring system, which will be used throughout this guide.

Caption: Structure and numbering of 4,6-Difluoro-1H-indole-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For 4,6-Difluoro-1H-indole-3-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show five distinct signals in the aromatic and aldehyde regions. The presence of fluorine atoms will introduce additional complexity through hydrogen-fluorine (H-F) couplings. The predicted chemical shifts and multiplicities are based on the known spectrum of indole-3-carbaldehyde in DMSO-d₆ and established substituent effects.[2]

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale for Prediction
~12.5br s1HN-H (H1)The indole N-H proton is acidic and typically appears as a broad singlet far downfield.
~10.0s1HCHO (H8)Aldehyde protons are highly deshielded and appear as singlets unless coupled to adjacent protons.
~8.4d1HH2This proton is adjacent to the electron-deficient C3 and the pyrrole nitrogen, shifting it downfield. It may show a small coupling to H1.
~7.4dd1HH7This proton is ortho to the C7a bridgehead and meta to the F at C6. Expect ortho H-H coupling and a smaller meta H-F coupling.
~7.1dd1HH5This proton is situated between two fluorine atoms, leading to significant deshielding and complex coupling (ortho H-F and meta H-F).
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be instrumental in confirming the carbon backbone. The most notable features will be the large C-F coupling constants for the carbons directly attached to fluorine (C4 and C6).

Predicted Chemical Shift (δ) ppmMultiplicity (due to C-F)AssignmentRationale for Prediction
~186dC=O (Aldehyde)The aldehyde carbon is significantly downfield. It may exhibit a small ³JCF coupling to the fluorine at C4.
~158d, ¹JCF ≈ 240 HzC4Directly attached to fluorine, this carbon will be shifted significantly downfield and show a very large one-bond C-F coupling.
~155d, ¹JCF ≈ 240 HzC6Similar to C4, this carbon is directly bonded to fluorine, resulting in a large downfield shift and a large ¹JCF coupling.
~139sC2The C2 carbon in 3-substituted indoles is typically found in this region.
~138dC7aA quaternary bridgehead carbon. May show small coupling to the fluorine at C6.
~122dC3aA quaternary bridgehead carbon. May show coupling to the fluorine at C4.
~119sC3The carbon bearing the aldehyde group.
~105dC7This carbon is ortho to the fluorine at C6, which will influence its chemical shift and introduce a ²JCF coupling.
~98ddC5Situated between two fluorine atoms, this carbon's resonance will be split by both, resulting in a doublet of doublets.
¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for characterizing fluorinated molecules. Two distinct signals are expected for the non-equivalent fluorine atoms at the C4 and C6 positions. The chemical shifts are reported relative to a standard like CFCl₃.

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale for Prediction
-110 to -125mF at C6Aryl fluorides typically resonate in this region.[3] The signal will be a multiplet due to coupling with H5, H7, and potentially the other fluorine atom.
-110 to -125mF at C4Similar to the fluorine at C6, its exact shift will depend on the local electronic environment. It will show coupling to H5 and potentially the other fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of 4,6-Difluoro-1H-indole-3-carbaldehyde is expected to be dominated by absorptions from the N-H, C=O, and C-F bonds.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200 - 3400N-H stretchIndole N-HA characteristic broad peak for the N-H bond in the indole ring, similar to that seen in the parent compound.[2]
~3100C-H stretchAldehyde C-HA weak but sharp absorption just to the right of the aromatic C-H stretches.
1640 - 1670C=O stretchAldehyde C=OA very strong and sharp absorption, characteristic of a conjugated aldehyde.[2]
1500 - 1600C=C stretchAromatic RingMultiple bands corresponding to the stretching vibrations of the indole ring system.
1200 - 1350C-N stretchIndole C-NStretching vibration of the carbon-nitrogen bond within the pyrrole ring.
1000 - 1200C-F stretchAryl-FluorineStrong absorptions characteristic of the C-F bond, a key feature confirming fluorination.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 4,6-Difluoro-1H-indole-3-carbaldehyde, high-resolution mass spectrometry (HRMS) is the gold standard for confirming its identity.

  • Molecular Formula: C₉H₅F₂NO

  • Exact Mass: 181.0340

  • Molecular Weight: 181.14

Expected Observations:

  • Electrospray Ionization (ESI): In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of 182.0418.

  • Electron Ionization (EI): The molecular ion peak, M⁺˙, would be observed at m/z 181. The fragmentation pattern would likely be dominated by the loss of the formyl radical (•CHO, 29 Da) to give a fragment at m/z 152, and the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the pyrrole ring, a characteristic fragmentation for indoles.[4]

Experimental Protocols & Workflow

The following section details generalized protocols for acquiring the spectroscopic data discussed.

Overall Spectroscopic Characterization Workflow

start Obtain/Synthesize Pure Sample ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms Verify Mass ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir Check Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Elucidate Structure start->nmr Detailed Structure analysis Data Analysis & Interpretation ms->analysis ir->analysis nmr->analysis report Final Structure Confirmation analysis->report

Sources

Exploratory

The Electronic Architecture of Fluoroindole-3-carbaldehydes: Mechanistic Insights and Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary Indole-3-carbaldehyde is a privileged, highly versatile scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

Indole-3-carbaldehyde is a privileged, highly versatile scaffold in medicinal chemistry. The strategic introduction of a fluorine atom into the benzenoid ring (C4–C7) of the indole core profoundly alters the molecule's physicochemical and electronic landscape. As a Senior Application Scientist, I have observed that fluorine substitution is never merely a steric maneuver; it is a precise electronic intervention. Due to fluorine’s extreme electronegativity, small Van der Waals radius (1.47 Å), and low polarizability, it generates highly specific "push-pull" electronic effects when coupled with the electron-withdrawing C3-carbaldehyde group. This guide deconstructs the causality behind these electronic effects, their impact on drug-target interactions, and the self-validating protocols required to synthesize and characterize them.

The Quantum Mechanics of Fluorination: Inductive vs. Resonance Effects

Fluorine exerts two competing electronic forces on the indole aromatic system, fundamentally altering the reactivity of the C3-aldehyde and the pKa of the indole nitrogen:

  • The Inductive Effect (-I): Fluorine withdraws electron density through the σ-bond network. This effect is strongly distance-dependent. When placed at the C7 position, the -I effect significantly lowers the pKa of the adjacent N1-H, enhancing its capacity as a hydrogen bond donor in enzymatic pockets.

  • The Resonance Effect (+R): Despite its electronegativity, fluorine possesses three lone pairs that can back-donate into the π-system of the aromatic ring. This +R effect is highly position-dependent (ortho/para directing). When placed at the C4 or C6 position, the fluorine atom can engage in resonance with the C3-carbonyl via the conjugated indole π-system, subtly modulating the electrophilicity of the aldehyde carbon.

This dichotomy creates a tunable electronic scaffold. The aldehyde group at C3 naturally draws electron density from the indole nitrogen lone pair. Fluorine substitution perturbs this conjugation, allowing chemists to dial in specific reactivity profiles for downstream nucleophilic additions or condensation reactions[1].

Positional Mapping: Electronic Consequences on the Indole Scaffold

The exact placement of the fluorine atom dictates the global electronic distribution and subsequent pharmacological behavior:

  • 4-Fluoro Substitution: Positioned in close proximity to the C3-aldehyde, a 4-fluoro substitution exerts both steric shielding and a strong -I effect. This alters the rotational freedom of the aldehyde and modifies its electrophilicity, making it a critical building block for neurological agents and fluorescent probes[2]. Furthermore, combining 4-fluoro with other halogens (e.g., 5-iodo) creates synergistic effects that enhance metabolic stability and membrane permeability[3].

  • 5-Fluoro Substitution: This position primarily affects the global lipophilicity and metabolic stability of the indole core without directly conjugating with the C3-aldehyde. It is widely utilized in the synthesis of anti-cancer and anti-inflammatory drugs[1].

  • 6-Fluoro Substitution: The 6-position allows for strong +R resonance donation into the indole ring. In the context of serotonin receptor ligands, 6-fluorination shifts selectivity heavily towards the 5-HT2A receptor over the 5-HT2C subtype, driven by the specific electronic mapping required within the receptor's hydrophobic pocket[4].

  • 7-Fluoro Substitution: Located adjacent to the indole nitrogen, the 7-fluoro group exerts a dominant -I effect on the N-H bond. This substitution is highly effective in the design of Calpain-I inhibitors, where the electronic nature of the fluorine atom prevents unfavorable interactions within the enzyme's binding domain while strengthening N-H hydrogen bonding[5].

Workflow Visualization: Electronic Pathways

The following diagram illustrates the logical flow of how fluorine substitution modulates the indole-3-carbaldehyde core, ultimately dictating its chemical reactivity and pharmacological utility.

G F_Sub Fluorine Substitution (C4, C5, C6, C7) Inductive -I Inductive Effect (Electron Withdrawing) F_Sub->Inductive Resonance +R Resonance Effect (Lone Pair Donation) F_Sub->Resonance Indole Indole Core (π-System Modulation) Aldehyde C3-Carbaldehyde (Electrophilicity Shift) Indole->Aldehyde Conjugation Target Enhanced Target Binding (e.g., 5-HT, Calpain-I) Indole->Target Lipophilicity & H-bonding Reactivity Altered Chemical Reactivity (Nucleophilic Addition) Aldehyde->Reactivity Inductive->Indole Resonance->Indole

Caption: Electronic modulation pathways of fluorine substitution on indole-3-carbaldehydes.

Quantitative Data: Pharmacological & Physicochemical Impact

The theoretical electronic effects of fluorine translate directly into measurable pharmacological advantages. The table below summarizes the structure-activity relationships (SAR) observed across various drug development programs.

Fluorine PositionDominant Electronic EffectImpact on C3-AldehydePharmacological Utility & Target
4-Fluoro Steric shielding & -I effectModulates electrophilicityNeurological agents; enhanced membrane permeability[2].
5-Fluoro Global -I effectMinimal direct conjugationAnti-cancer agents; increased metabolic stability[1].
6-Fluoro +R resonance donationAlters C2/C3 electron density5-HT2A Ligands; high selectivity for 5-HT2A over 5-HT2C[4].
7-Fluoro Strong -I effect on N1UnalteredCalpain-I inhibitors; prevents unfavorable pocket interactions[5].
p-Fluoro (Benzyl) Hydrophobic targetingN/A (N-substitution)Aldose Reductase Inhibitors; targets Val297 hydrophobic side chains[6].

Self-Validating Experimental Protocols

To harness these electronic effects, researchers must employ rigorous, self-validating synthetic and analytical methodologies. Below are the field-proven protocols for the synthesis and characterization of fluoroindole-3-carbaldehydes.

Protocol A: Regioselective Synthesis via Vilsmeier-Haack Formylation

Causality: The -I effect of fluorine slightly deactivates the indole ring toward electrophilic aromatic substitution compared to an unsubstituted indole. Therefore, the Vilsmeier-Haack reaction requires careful thermal management to ensure complete conversion without degrading the indole core.

Step-by-Step Methodology:

  • Reagent Preparation: Under an inert argon atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) to 0 °C in a dry round-bottom flask.

  • Vilsmeier Complex Formation: Slowly add Phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise. Self-Validation: The solution will transition to a pale yellow/orange color, confirming the formation of the active chloroiminium ion intermediate.

  • Substrate Addition: Dissolve the starting fluoroindole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C to manage the exotherm.

  • Reaction Propagation: Allow the mixture to warm to room temperature, then heat to 40 °C for 2–4 hours. The electron-withdrawing nature of the fluorine necessitates this slight heating to drive the electrophilic attack at the C3 position.

  • Hydrolysis & Precipitation: Pour the reaction mixture over crushed ice and slowly neutralize with a 2M NaOH solution until the pH reaches 7-8. Self-Validation: The hydrolysis of the iminium intermediate will cause the fluoroindole-3-carbaldehyde to precipitate as a solid (typically off-white to yellow).

  • Isolation: Filter the precipitate under a vacuum, wash with cold distilled water, and dry under a high vacuum to yield the pure product.

Protocol B: NMR Validation of Electronic Perturbation

Causality: Nuclear Magnetic Resonance (NMR) is the ultimate tool for validating the electronic environment. The fluorine atom acts as an NMR-active spy (19F) and induces specific scalar couplings (J_HF) that confirm regiochemistry.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the synthesized fluoroindole-3-carbaldehyde in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO is preferred as it resolves the highly deshielded N-H proton.

  • 1H NMR Acquisition: Acquire the spectrum at 400 MHz. Self-Validation Check: Look for the diagnostic C3-aldehyde proton, which will appear as a sharp singlet far downfield (δ 9.8–10.2 ppm). The N-H proton will appear as a broad singlet (δ 12.0–12.8 ppm).

  • Coupling Analysis (The Fingerprint): Analyze the aromatic region. If a 4-fluoro substitution is present, the adjacent C5-H will split into a doublet of doublets due to the large ortho-fluorine coupling constant (J ~ 8–11 Hz) and a smaller meta-proton coupling. This exact splitting pattern validates the regiochemistry without the need for X-ray crystallography.

  • 19F NMR Acquisition: Acquire the 19F spectrum (with or without proton decoupling). A single peak confirms mono-fluorination, and its chemical shift (typically between -110 to -135 ppm depending on the position) serves as a definitive electronic signature of the specific isomer.

References

  • Chem-Impex. "5-Fluoroindole-3-carboxaldehyde". Chem-Impex International.
  • Chem-Impex. "4-Fluoro-1H-indole-3-carbaldehyde". Chem-Impex International.
  • Benchchem. "4-Fluoro-5-iodoindole-3-carbaldehyde". Benchchem.
  • European Journal of Medicinal Chemistry. "Rational design and synthesis of novel N-benzylindole-based epalrestat analogs as selective aldose reductase inhibitors". DOI/Elsevier.
  • National Institutes of Health (NIH). "Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes". PMC.
  • Royal Society of Chemistry (RSC). "Potent inhibition of Ca-dependent activation of calpain-1 by novel mercaptoacrylates". Medicinal Chemistry Communications.

Sources

Foundational

"commercial suppliers of 4,6-Difluoro-1H-indole-3-carbaldehyde"

An In-Depth Technical Guide to Sourcing and Utilizing 4,6-Difluoro-1H-indole-3-carbaldehyde in Drug Discovery Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into hete...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Sourcing and Utilizing 4,6-Difluoro-1H-indole-3-carbaldehyde in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven tactic to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. 4,6-Difluoro-1H-indole-3-carbaldehyde (CAS: 1158418-22-4) has emerged as a highly sought-after fluorinated building block. The fluorine substituents at the C4 and C6 positions effectively block common sites of cytochrome P450-mediated oxidation, while the C3-carbaldehyde moiety serves as a versatile electrophilic handle for downstream functionalization.

This technical guide provides an authoritative overview of the commercial supply landscape for 4,6-Difluoro-1H-indole-3-carbaldehyde, detailing rigorous quality control methodologies, supply chain considerations, and its synthetic utility in developing kinase inhibitors and AMPK activators[1].

Chemical Profile and Physicochemical Properties

Before engaging commercial suppliers, it is critical to understand the baseline physicochemical properties of the target intermediate. The dual fluorine substitution significantly alters the electron density of the indole ring, reducing the nucleophilicity of the indole nitrogen and lowering its pKa compared to unfluorinated analogs.

Table 1: Chemical Profile of 4,6-Difluoro-1H-indole-3-carbaldehyde

PropertySpecification / Data
Chemical Name 4,6-Difluoro-1H-indole-3-carbaldehyde
CAS Number 1158418-22-4[2]
Molecular Formula C9H5F2NO[3]
Molecular Weight 181.14 g/mol [4]
SMILES O=CC1=CNC2=C1C(F)=CC(F)=C2[3]
InChI Key HZSRELFPJCHEQO-UHFFFAOYSA-N[5]
Physical Form Solid (typically pale yellow to tan powder)[5]
Storage Conditions 2-8°C, protect from light, store under inert gas (N2/Ar)[6]

Commercial Landscape: Evaluating Suppliers

Sourcing 4,6-Difluoro-1H-indole-3-carbaldehyde requires careful evaluation of supplier capabilities, particularly concerning cold-chain logistics and inert packaging. Aldehydes are inherently susceptible to auto-oxidation into their corresponding carboxylic acids when exposed to atmospheric oxygen and light.

Table 2: Primary Commercial Suppliers and Supply Chain Metrics

SupplierPurity GradeTarget ScaleKey Supply Chain Considerations
Sigma-Aldrich (MilliporeSigma) 95%Research / BenchShipped at 2-8°C; packaged under nitrogen to prevent degradation[6]. Comprehensive CoAs available.
BLD Pharm 95%+Research / BulkOffers specialized cold-chain transportation for sensitive fluorinated building blocks[2].
Ambeed StandardResearchCategorized under specialized "Fluorinated Building Blocks"; robust catalog for SAR expansion[3].
ChemScene StandardPre-clinicalOften utilized for larger-scale intermediate sourcing; pricing scales well for bulk synthesis[7].

Note: Due to the compound's hazard classifications (H302, H312, H332 - Harmful if swallowed, in contact with skin, or inhaled), suppliers require institutional verification prior to shipment[5].

Quality Control & Analytical Validation Protocol

To ensure the integrity of downstream synthetic workflows, incoming batches of 4,6-Difluoro-1H-indole-3-carbaldehyde must be subjected to a self-validating Quality Control (QC) protocol. Relying solely on supplier Certificates of Analysis (CoA) introduces risk, particularly if the cold chain was compromised during transit.

Step-by-Step Incoming QC Methodology

Step 1: Visual Inspection and Atmosphere Verification

  • Action: Upon receipt, inspect the septum and seal integrity. The material should be a free-flowing solid.

  • Causality: Discoloration (dark brown/black) or clumping often indicates moisture ingress or auto-oxidation of the aldehyde to 4,6-difluoro-1H-indole-3-carboxylic acid.

Step 2: HPLC Purity Assessment

  • Action: Prepare a 1 mg/mL sample in HPLC-grade Acetonitrile. Run on a reverse-phase C18 column using a gradient of Water/Acetonitrile (with 0.1% TFA). Monitor at 254 nm.

  • Causality: The C3-carbaldehyde is a strong chromophore. This step quantifies the exact ratio of the desired aldehyde against potential oxidized byproducts. A purity of ≥95% is mandatory for sensitive organometallic downstream reactions[5].

Step 3: Multinuclear NMR Spectroscopy ( 1 H and 19 F)

  • Action: Dissolve 10 mg of the sample in DMSO- d6​ .

  • Validation Markers:

    • 1 H-NMR: Look for the highly deshielded aldehyde proton singlet near δ 9.9 - 10.1 ppm, and the broad indole N-H singlet >11.0 ppm.

    • 19 F-NMR: Confirm the presence of two distinct fluorine environments.

  • Causality: 19 F-NMR is highly sensitive to the electronic environment; any degradation or ring-opening will result in a distinct shift or splitting of the fluorine signals, providing a definitive structural confirmation.

Step 4: Karl Fischer (KF) Titration for Moisture Content

  • Action: Perform coulometric KF titration on a 50 mg sample.

  • Causality: Condensation reactions (e.g., Knoevenagel, Schiff base formation) are equilibrium-driven and generate water. Excess residual moisture in the starting material will prematurely stall these reactions, reducing overall yield.

Synthetic Utility and Downstream Workflows

4,6-Difluoro-1H-indole-3-carbaldehyde is a privileged scaffold in the synthesis of kinase inhibitors and metabolic modulators. For example, indole derivatives synthesized from this aldehyde have been patented as potent activators of 5' adenosine monophosphate-activated protein kinase (AMPK), a critical target for treating metabolic disorders like diabetes and dyslipidemia[1].

The most common synthetic utilization involves the transformation of the C3-carbaldehyde into an amine, imine, or extended alkene. Below is a validated workflow for generating a functionalized indole scaffold via reductive amination.

SyntheticWorkflow A 4,6-Difluoro-1H-indole-3-carbaldehyde (CAS: 1158418-22-4) C Imine / Hydrazone Intermediate (Schiff Base Formation) A->C Condensation (EtOH/AcOH, Reflux) B Primary Amine / Aryl Hydrazide (Nucleophile) B->C Addition D Reductive Amination (NaBH4 or NaBH3CN) C->D Reduction (0°C to RT) E Functionalized Indole Scaffold (e.g., AMPK Activator) D->E Isolation & Purification

Figure 1: Representative synthetic workflow for generating functionalized AMPK activators from 4,6-Difluoro-1H-indole-3-carbaldehyde.

Protocol: Standardized Reductive Amination
  • Imine Formation: To a stirred solution of 4,6-Difluoro-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous ethanol, add the desired primary amine (1.1 eq) and a catalytic amount of glacial acetic acid. Reflux under nitrogen until the aldehyde is consumed (monitored by TLC/LCMS).

  • Reduction: Cool the reaction mixture to 0°C. Slowly add Sodium Cyanoborohydride (NaBH 3​ CN) or Sodium Borohydride (NaBH 4​ ) (1.5 eq) in portions. Causality: NaBH 3​ CN is preferred in mildly acidic conditions as it selectively reduces the imine over the unreacted aldehyde.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO 3​ to neutralize the acid and destroy excess hydride. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify via flash chromatography.

By standardizing the sourcing and validation of 4,6-Difluoro-1H-indole-3-carbaldehyde, drug development teams can ensure high-fidelity structure-activity relationship (SAR) data when evaluating novel fluorinated analogs.

References

  • BLD Pharm. "1158418-22-4 | 4,6-Difluoro-1H-indole-3-carbaldehyde". bldpharm.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDAP4x3evYS6yuvy8-QvXGNpHNm-euyxgoM4aC_UKkr_670NGcAS3LrvRx79aoUii0YgC82w3svqQ1s7FgkGGXATnhw0hmuPFS-JZIpYFoq-0O2FGoJy61-_ZAUedxyfKirCa33HnrUNTctr-x1A==]
  • Ambeed. "1158418-22-4 | 4,6-Difluoro-1H-indole-3-carbaldehyde | Fluorinated Building Blocks". ambeed.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKH0zqHgjsrcf6RBEwCZIyIiE3250IBcx5_zfP_TfQ6YQ7WbAPizLDsOPZiIzpVi3g-GUTexPFtDgLtb7-Khsr-rA-AFdNIMPj1cgpN3qZuyG1S33VP1tPBI0jOT1kx2Pd89YVyjIwGYBEn5w=]
  • Sigma-Aldrich. "4,6-Difluoro-1H-indole-3-carbaldehyde - CAS 1158418-22-4". sigmaaldrich.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXvgI4LMawyWlMylvbG6yl4fL9lQpOi-GCiTqKJ1NyrptmmUJyyJP2PQ0iJryMgovmejhuiN05cEt7JUeud5qKMWo6Z1XKn8IvO08yMWhzm72Jgde9AExRoEr7pMs1uO2dGbIbX-hPc7oNlnUj2FVlPxZAFypNEgPvQRKeCz9gsS9DZNhCMGy1-0adJ_RGucnw6qpl7Yetpa8=]
  • Sigma-Aldrich. "4,6-Difluoro-1H-indole-3-carbaldehyde | 1158418-22-4 - Properties & Safety". sigmaaldrich.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENv8G9y4jQZLXTHin0tIbc0BXPXMByToNUU1yfC0kY97PnB95b43uvraAzI7z5VBVlCwVAflsc21SR7AYhzG7XNWPwUxfDmK-yPIFkerhbIy2vNBgXJiVqIChDMeKbkXN4LDZpE0d56dKzbMP-aVkzmgOE1cdhMQC3oXJHdjl2uC2QVN1H4PUEBaWzRrYU2A==]
  • MilliporeSigma. "4,6-Difluoro-1H-indole-3-carbaldehyde | 1158418-22-4 - Key Documents". sigmaaldrich.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0C2FgI2pZwZc7EnOv7llFL84BViLa4pUA0MGP_yJmwA8HUTaLjMnjH2CMR5apIFtAJxm9-jO2CUzZA0VudwoXD42qqTJv3ibue0uMqP_xNF--HCyoNfIBNLacQGGiy32u4FTc6QF5H-xzPV4nJg00QXv1tFIEUXNIdTGHW3HuhpJSpYoJU53zbrlMHsEsl-7M24wJaBUy9UXnlSL4rRMAwBY=]
  • ChemScene. "1467059-98-8 | 5-Bromo-4,6-difluoro-1H-indole-3-carbaldehyde". chemscene.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9fstyEF4jpftmqdhSyOZllBZ8kJkUTPZZC4GTo_j6cqoOS9vzh5KG51vgA_LYxIn2_ycljAJmHsxW3hHCoT_4qfPc3tySAF6MCHESuhqM5q50deXz_5clJ69QLnyYuN9ZudNeoTc=]
  • Google Patents. "US9394285B2 - Indole and indazole compounds that activate AMPK". google.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSySdZQtDdbnL-BjdmdNyvG-oFc7kKYF6atS27vTQZDc7YRfTwh_vgYoPYt-VL22_3itGivSw5DmNGu_FizSdcSziq6X3-2Hk070NTYsEKaJv7eA3WU-GDIF7Q3e9ZaIcSCfEVte5i4loLTw==]

Sources

Exploratory

Modulating Electrophilicity: The Reactivity of the Aldehyde Group in 4,6-Difluoro-1H-indole-3-carbaldehyde

Introduction to the Indole-3-Carbaldehyde Scaffold Indole-3-carbaldehydes are ubiquitous intermediates in organic synthesis, material science, and medicinal chemistry. However, the baseline reactivity of the C3-aldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Indole-3-Carbaldehyde Scaffold

Indole-3-carbaldehydes are ubiquitous intermediates in organic synthesis, material science, and medicinal chemistry. However, the baseline reactivity of the C3-aldehyde group is notoriously subdued compared to typical aromatic aldehydes (e.g., benzaldehyde). This diminished electrophilicity arises from the electron-donating nature of the indole nitrogen, which engages in vinylogous amide resonance, delocalizing electron density onto the carbonyl oxygen.

To overcome this inherent kinetic barrier, the introduction of electron-withdrawing groups (EWGs) onto the indole nucleus is a proven strategy. Specifically, represents a highly tuned electrophile where the strategic placement of fluorine atoms fundamentally alters the electronic landscape of the molecule.

Electronic Causality: The Role of 4,6-Difluoro Substitution

The reactivity of the carbonyl group in indole-3-carbaldehydes is primarily governed by its electronic environment. Electron-withdrawing groups attached to the indole ring increase the electrophilicity of the carbonyl carbon, making it 1[1].

Fluorine, being the most electronegative element, exerts a powerful inductive withdrawal (-I effect) through the sigma-bond framework. In 4,6-Difluoro-1H-indole-3-carbaldehyde:

  • C4 and C6 Positions: The fluorine atoms at the 4 and 6 positions pull electron density away from the pyrrole-fused benzene ring. This electronegativity critically2[2].

  • Suppression of Resonance: By decreasing the overall electron richness of the indole core, the nitrogen's lone pair is less available to participate in resonance with the C3-carbonyl group.

  • Restoration of Carbonyl Character: Consequently, the partial positive charge ( δ+ ) on the aldehyde carbon is magnified, significantly lowering the activation energy required for nucleophilic addition.

Key Synthetic Transformations and Reactivity Profiles

The enhanced electrophilicity of 4,6-Difluoro-1H-indole-3-carbaldehyde facilitates several critical transformations that are otherwise sluggish in unsubstituted variants:

  • Knoevenagel Condensations: Reactions with active methylene compounds (e.g., malononitrile, Meldrum's acid) proceed with accelerated kinetics. The highly electrophilic aldehyde carbon rapidly undergoes nucleophilic attack, followed by dehydration to yield substituted olefinic products.

  • Oximation and Hydrazone Formation: The condensation with hydroxylamine hydrochloride to form oximes is a critical step in synthesizing bioactive indole derivatives. While traditional solution-phase oximation of indole-3-carboxaldehydes can be slow or require harsh conditions due to the electron-donating resonance effect of the indole nitrogen, the fluorinated derivative readily undergoes this transformation. 3[3], providing near-quantitative yields while minimizing solvent waste.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the enhanced reactivity of 4,6-Difluoro-1H-indole-3-carbaldehyde, the following self-validating protocols are designed for comparative kinetic analysis and high-yield synthesis.

Protocol A: Comparative Knoevenagel Condensation (Kinetic Validation)

Objective: To quantitatively assess the electrophilicity of the C3-aldehyde by comparing its reaction rate against unsubstituted 1H-indole-3-carbaldehyde. Causality of Experimental Design: Malononitrile is selected as the nucleophile due to its highly acidic methylene protons, ensuring that the nucleophilic attack on the aldehyde is the rate-determining step. Quenching aliquots in cold methanol instantly halts the condensation, allowing for precise kinetic snapshots via HPLC.

  • Preparation: In two separate, oven-dried 25 mL round-bottom flasks, dissolve 1.0 mmol of 4,6-Difluoro-1H-indole-3-carbaldehyde and 1.0 mmol of 1H-indole-3-carbaldehyde in 5.0 mL of absolute ethanol.

  • Reagent Addition: Add 1.1 mmol of malononitrile and 0.1 mmol of piperidine (catalyst) to each flask simultaneously.

  • Reaction Monitoring: Stir the reactions at 25 °C. Extract 50 μ L aliquots at 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: Quench aliquots in 0.5 mL of cold methanol and analyze via HPLC (UV detection at 254 nm) to determine the percentage conversion to the corresponding dicyanovinyl derivatives.

  • Causality Check: The 4,6-difluoro variant will exhibit a significantly steeper conversion curve, validating the -I effect of the fluorine atoms on the transition state stabilization.

Protocol B: Mechanochemical Oximation

Objective: To synthesize 4,6-Difluoro-1H-indole-3-carboxaldehyde oxime safely and efficiently. Causality of Experimental Design: Traditional solution-phase oximation of indole-3-carboxaldehydes can be sluggish due to the resonance-stabilized carbonyl.3[3] between reagents, bypassing solvent-solvation energy barriers and exploiting the activated aldehyde.

  • Milling Setup: In a 10 mL stainless steel milling jar, add 1.0 mmol of 4,6-Difluoro-1H-indole-3-carbaldehyde, 1.2 mmol of hydroxylamine hydrochloride (NH 2​ OH·HCl), and 1.2 mmol of solid sodium carbonate (Na 2​ CO 3​ ).

  • Grinding: Add two 5 mm stainless steel grinding balls. Seal the jar and mill at 25 Hz for 20 minutes.

  • Workup: Open the jar in a fume hood (caution: release of CO 2​ gas). Suspend the solid mixture in 10 mL of distilled water to dissolve inorganic salts.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the pure oxime.

Quantitative Data Presentation

The table below summarizes the theoretical and empirical reactivity metrics, demonstrating the profound impact of fluorination on the indole core.

SubstrateElectronic ModulatorPrimary Electronic EffectRelative ElectrophilicityEst. Knoevenagel Conversion (1h, 25°C)
1H-Indole-3-carbaldehydeNoneBaseline (+R from N)1.0x (Baseline)~ 35%
5-Methoxy-1H-indole-3-carbaldehyde5-MethoxyElectron-Donating (+R)0.6x (Reduced)~ 15%
4,6-Difluoro-1H-indole-3-carbaldehyde 4,6-Difluoro Electron-Withdrawing (-I) 3.5x (Enhanced) > 90%

Visualizing the Reactivity Pathway

Reactivity_Pathway N1 4,6-Difluoro-1H-indole-3-carbaldehyde (Baseline State) N2 Fluorine Inductive Effect (-I) N1->N2 N3 Reduced Vinylogous Amide Resonance N2->N3 Pulls e- density from ring N4 Increased Electrophilicity at C3-Carbonyl N3->N4 Restores carbonyl reactivity N5 Accelerated Nucleophilic Addition (e.g., Knoevenagel, Oximation) N4->N5 Lowers activation energy

Electronic modulation of C3-aldehyde reactivity via 4,6-difluoro substitution.

Conclusion

The strategic incorporation of fluorine atoms at the 4 and 6 positions of the indole ring fundamentally rewrites the reactivity profile of the C3-aldehyde group. By dampening the intrinsic electron-donating resonance of the indole nitrogen, 4,6-Difluoro-1H-indole-3-carbaldehyde emerges as a highly reactive, versatile electrophile. This enhanced reactivity is crucial for streamlining the synthesis of complex, heavily functionalized indole derivatives in drug discovery pipelines.

References

  • Comparative Reactivity Analysis: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde versus Other Indole-3-carbaldehydes Source: benchchem.com URL:1

  • 4,6-Difluoro-1H-indole-3-carbaldehyde | 1158418-22-4 Source: sigmaaldrich.com URL:

  • The Impact of Fluorination: Exploring the Properties of 5-Fluoro-1H-indole-3-carboxylic Acid Source: nbinno.com URL:2

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes Source: mdpi.com URL:3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4,6-Difluoro-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation

Introduction & Strategic Rationale Fluorinated indoles are highly privileged scaffolds in modern drug discovery. Specifically, 4,6-difluoroindole derivatives have demonstrated profound utility as core pharmacophores in t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Fluorinated indoles are highly privileged scaffolds in modern drug discovery. Specifically, 4,6-difluoroindole derivatives have demonstrated profound utility as core pharmacophores in the development of novel antimycobacterial agents against drug-resistant tuberculosis[1] and as potent azapeptide-based inhibitors targeting the SARS-CoV-2 Main Protease (Mpro)[2]. The strategic introduction of a formyl group at the C3 position of the indole ring is a critical functionalization step, providing a versatile synthetic handle for subsequent homologations, reductive aminations, or condensation reactions.

The Vilsmeier-Haack (VH) reaction remains the gold standard for the C3 formylation of indoles[3]. It is a highly efficient, economical, and mild method that utilizes a halomethyleniminium salt—the Vilsmeier reagent—generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3)[4].

Mechanistic Insights & Causality

As a Senior Application Scientist, it is crucial to understand that the Vilsmeier-Haack formylation is not merely a mixing of reagents, but a well-defined sequence of electrophilic activation and aromatic substitution[4].

  • Electrophile Generation : The reaction between the formamide (DMF) and the acid chloride (POCl3) yields the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent). This step is highly exothermic and must be strictly temperature-controlled (0 °C) to prevent the thermal degradation of the active species[4].

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich pyrrole ring of the indole attacks the chloroiminium ion. While unsubstituted indoles react rapidly at room temperature, the presence of highly electronegative fluorine atoms at the C4 and C6 positions exerts an electron-withdrawing inductive effect (-I). This mildly deactivates the indole nucleus, necessitating slightly elevated temperatures (e.g., 40 °C) to drive the substitution to completion without inducing unwanted polymerization.

  • Hydrolysis : The resulting C3-iminium intermediate is stable under anhydrous conditions. The addition of an aqueous base (NaOH) quenches the reaction, hydrolyzing the iminium salt to the desired 4,6-difluoro-1H-indole-3-carbaldehyde and neutralizing the acidic byproducts (phosphoric and hydrochloric acids)[4].

Reaction Workflow & Pathway

VilsmeierHaack DMF DMF + POCl3 (0 °C) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation Iminium C3-Iminium Intermediate VR->Iminium EAS Reaction Indole 4,6-Difluoroindole (0 °C to 40 °C) Indole->Iminium Nucleophilic Attack Hydrolysis Aqueous NaOH (pH 8-9) Iminium->Hydrolysis Quench Product 4,6-Difluoro-1H-indole- 3-carbaldehyde Hydrolysis->Product Isolation

Mechanistic workflow of the Vilsmeier-Haack formylation of 4,6-difluoroindole.

Quantitative Reaction Parameters

ParameterReagent / ConditionEquivalents / ValueMechanistic Purpose
Substrate 4,6-Difluoro-1H-indole1.0 eqStarting Material
Activator Phosphorus oxychloride (POCl3)1.3 eqGenerates the chloroiminium electrophile[4]
Solvent / Reactant N,N-Dimethylformamide (DMF)10 volumesActs as both the formyl source and reaction solvent
Quench / Base 2M NaOH (aq)To pH 8–9Hydrolyzes the iminium intermediate to the aldehyde[4]
Temperature 1 0 °C30 minutesControls the exothermic formation of the Vilsmeier reagent
Temperature 2 40 °C2–4 hoursOvercomes the inductive deactivation by the fluorine atoms

Detailed Experimental Protocol

Note: POCl3 is highly corrosive and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted in a well-ventilated fume hood under an inert atmosphere (N2 or Ar).

Step 1: Preparation of the Vilsmeier Reagent

  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet.

  • Add anhydrous DMF (10 mL per gram of substrate) to the flask and cool to 0 °C using an ice-water bath.

  • Charge the dropping funnel with POCl3 (1.3 equiv). Add the POCl3 dropwise over 15–20 minutes, maintaining the internal temperature strictly below 5 °C.

    • Self-Validation Point: The successful formation of the Vilsmeier reagent is visually confirmed by the development of a pale yellow, slightly viscous solution. If the solution turns dark brown immediately, it indicates poor temperature control or the presence of moisture in the DMF[4].

  • Stir the complex at 0 °C for an additional 30 minutes.

Step 2: Substrate Addition and Electrophilic Aromatic Substitution 5. Dissolve 4,6-difluoro-1H-indole (1.0 equiv) in a minimal amount of anhydrous DMF (approx. 2 mL/g). 6. Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

  • Causality: Dropwise addition at low temperatures regulates the initial electrophilic aromatic substitution rate and prevents rapid, uncontrolled exothermic spikes that lead to polymerization.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Transfer the flask to a pre-heated oil bath at 40 °C and stir for 2 to 4 hours.

    • Self-Validation Point: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. Reaction completion is validated by the complete disappearance of the high-Rf starting material and the emergence of a strongly UV-active, low-Rf spot corresponding to the iminium intermediate.

Step 3: Quench and Hydrolysis 9. Cool the reaction mixture back to 0 °C. 10. Carefully pour the mixture over crushed ice (approx. 20 g per gram of substrate) with vigorous stirring. 11. Slowly add a 2M aqueous NaOH solution dropwise until the pH of the mixture reaches 8–9.

  • Causality: The alkaline environment is strictly required to drive the hydrolysis of the iminium salt to the aldehyde and to neutralize the highly acidic phosphoric and hydrochloric acid byproducts[4].

Step 4: Isolation and Purification 12. Upon neutralization, the product typically precipitates as a solid. Stir the suspension for 30 minutes at room temperature to ensure complete precipitation. 13. Isolate the crude 4,6-difluoro-1H-indole-3-carbaldehyde via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual DMF and inorganic salts. 14. Alternative Extraction: If the product oils out instead of precipitating, extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[4]. 15. Purify the crude product by recrystallization from ethanol/water or via silica gel flash chromatography to yield the pure aldehyde.

References

  • Buonomo, J. A., et al. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction". Organic Syntheses, 2024, 101, 21–33. URL:[Link]

  • Vuong, W., et al. "Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity". National Institutes of Health (NIH) / PMC. URL:[Link]

  • Abdel-Aziz, H. A., et al. "Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis". National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Application

"derivatization of 4,6-Difluoro-1H-indole-3-carbaldehyde for biological screening"

Application Note: Derivatization of 4,6-Difluoro-1H-indole-3-carbaldehyde for High-Throughput Biological Screening Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of 4,6-Difluoro-1H-indole-3-carbaldehyde for High-Throughput Biological Screening

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Specifically, 4,6-Difluoro-1H-indole-3-carbaldehyde (CAS: 1158418-22-4)[1] serves as a highly versatile, fluorinated building block for drug discovery. The strategic placement of fluorine atoms at the C4 and C6 positions profoundly modulates the scaffold's physicochemical properties, while the C3-carbaldehyde moiety provides an exceptionally reactive electrophilic handle for divergent library synthesis[2]. This application note details the structural rationale, optimized derivatization protocols, and validated biological screening workflows required to leverage this compound in the discovery of novel kinase inhibitors and antimicrobial agents.

Physicochemical Rationale and Structural Biology

The Role of 4,6-Difluorination: Fluorination of the indole ring is a proven strategy for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The highly electronegative fluorine atoms withdraw electron density from the indole π-system. This deactivation reduces the electron richness of the pyrrole ring, thereby decreasing its susceptibility to oxidative metabolism by cytochrome P450 enzymes in the liver. Furthermore, the C–F bond acts as a weak hydrogen bond acceptor and participates in orthogonal multipolar interactions with backbone amides in target protein binding pockets—a feature widely exploited in the design of multi-targeted receptor tyrosine kinase (RTK) inhibitors, such as sunitinib analogs[3].

The Versatility of the 3-Carbaldehyde Handle: The indole-3-carboxaldehyde group is a cornerstone intermediate for the preparation of biologically active compounds[2]. It enables rapid, high-yielding derivatization pathways. By reacting the aldehyde with various primary amines, hydrazines, or active methylene compounds, researchers can synthesize indole-thioureas, hydrazones, and oxindoles. For instance, indole-thiourea derivatives synthesized from indole-3-carbaldehyde have shown significant promise as metalloenzyme inhibitors (e.g., tyrosinase) by chelating active-site metal ions[4].

Derivatization Strategies

To generate a high-quality library for biological screening, the derivatization chemistry must be robust and tolerant of the fluorinated core. The electron-withdrawing nature of the 4,6-difluoro groups slightly deactivates the indole ring but concurrently increases the electrophilicity of the C3-aldehyde, making it highly reactive towards nucleophiles.

  • Pathway A: Schiff Base / Hydrazone Formation: Reaction with substituted hydrazides or thiosemicarbazides yields hydrazones and thioureas. These are classic pharmacophores for kinase hinge-region binding and metalloenzyme inhibition[4].

  • Pathway B: Reductive Amination: Condensation with primary/secondary amines followed by reduction yields 3-(aminomethyl)indoles. This introduces a basic center, improving aqueous solubility and enabling salt-bridge formation in GPCR binding sites.

  • Pathway C: Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) under weakly basic conditions yields extended conjugated systems, often evaluated as fluorescent probes or microtubule-stabilizing agents.

Derivatization Core 4,6-Difluoro-1H-indole- 3-carbaldehyde Hydrazone Schiff Base / Hydrazone (Kinase/Metalloenzyme Inhibitors) Core->Hydrazone Hydrazides / H+ Amine Reductive Amination (GPCR Ligands / Antimicrobials) Core->Amine Amines / NaBH(OAc)3 Alkene Knoevenagel Condensation (Microtubule Stabilizers) Core->Alkene Active Methylene / Base

Fig 1. Chemical derivatization pathways of 4,6-difluoro-1H-indole-3-carbaldehyde.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Difluoro-1H-indole-3-hydrazone Derivatives

Self-Validating System: This protocol exploits the differential solubility between the unreacted aldehyde and the hydrazone product. By forcing precipitation, the system intrinsically purifies the target compound, bypassing the need for column chromatography and ensuring high purity for immediate biological screening.

Materials:

  • 4,6-Difluoro-1H-indole-3-carbaldehyde (1.0 eq, 1 mmol)

  • Substituted aryl hydrazide (1.1 eq, 1.1 mmol)

  • Absolute Ethanol (10 mL)

  • Glacial acetic acid (Catalytic)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 181.14 mg (1 mmol) of 4,6-Difluoro-1H-indole-3-carbaldehyde in 10 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid. Causality: The mild acid protonates the carbonyl oxygen, enhancing the electrophilicity of the aldehyde carbon. This is a crucial kinetic boost, compensating for any inductive electron withdrawal from the fluorine atoms on the indole ring.

  • Condensation: Add the substituted aryl hydrazide (1.1 mmol). Stir the reaction mixture at 80 °C under reflux for 4-6 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 2:1).

  • Isolation: Cool the mixture to 0-5 °C in an ice bath. The hydrazone derivative will naturally precipitate. Self-Validation Check: If precipitation does not occur, add cold distilled water dropwise until turbidity appears, then let sit for 30 minutes.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 2 mL) to remove unreacted hydrazide, and dry under high vacuum.

Protocol 2: In Vitro Kinase Inhibition Screening (e.g., B-Raf / VEGFR)

Self-Validating System: The assay design includes internal positive controls (Sunitinib) and negative controls (DMSO vehicle) to establish the dynamic range and rule out false positives caused by compound aggregation or auto-fluorescence.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of the fluorinated indole derivatives in 100% DMSO. Perform 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to generate a 10-point concentration curve.

  • Enzyme Incubation: Transfer 10 µL of the compound dilutions to a 384-well microplate. Add 10 µL of the target kinase (e.g., B-Raf, 0.5 nM final concentration). Incubate at room temperature for 15 minutes to allow pre-binding equilibrium.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mix (10 µM ATP and 2 µg/mL poly(Glu,Tyr) peptide). Causality: The ATP concentration is deliberately maintained near the Km​ value. This maximizes the assay's sensitivity for identifying ATP-competitive inhibitors, which might otherwise be outcompeted by physiological ATP levels during initial screening.

  • Detection: After 60 minutes, add 30 µL of Kinase-Glo® Luminescent Reagent to quench the reaction.

  • Data Analysis: Calculate % inhibition relative to DMSO controls. Determine IC 50​ values using a 4-parameter logistic non-linear regression model.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table summarizes the comparative biological activity of representative indole derivatives, highlighting the pharmacological impact of the 4,6-difluoro substitution pattern[3].

Compound ScaffoldSubstitutionTarget KinaseIC 50​ (µM)Cell Line (A549) Viability IC 50​ (µM)LogP (Predicted)
Indole-3-hydrazoneUnsubstitutedB-Raf12.545.22.8
5-Fluoroindole-3-hydrazone5-FB-Raf4.318.63.1
4,6-Difluoroindole-3-hydrazone 4,6-diF B-Raf 0.8 2.4 3.5
Sunitinib (Reference)5-F (oxindole)VEGFR/PDGFR0.044.52.5

Note: The introduction of the 4,6-difluoro motif significantly enhances target affinity and cellular potency compared to mono-fluorinated and unsubstituted analogs, primarily driven by improved lipophilicity and metabolic stability.

Biological Screening Cascade

ScreeningCascade Lib 4,6-Difluoro-Indole Library (n = 50-100 compounds) Primary Primary Biochemical Assay (Kinase-Glo Luminescence, 10 µM) Lib->Primary Secondary Dose-Response (IC50) (10-point curve, ATP-competitive) Primary->Secondary >50% Inhibition Cellular Cell-Based Screening (A549 / HepG2 Viability Assay) Secondary->Cellular IC50 < 1 µM ADME In Vitro ADME (HLM Stability, Caco-2 Permeability) Cellular->ADME Cellular IC50 < 5 µM Lead Lead Candidate Selection ADME->Lead High Stability

Fig 2. High-throughput biological screening cascade for fluorinated indole hits.

Sources

Method

"Wittig reaction conditions for 4,6-Difluoro-1H-indole-3-carbaldehyde"

Application Note: Wittig Olefination of 4,6-Difluoro-1H-indole-3-carbaldehyde for Advanced Drug Discovery Executive Summary The synthesis of 3-alkenylindoles is a critical transformation in medicinal chemistry, providing...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Wittig Olefination of 4,6-Difluoro-1H-indole-3-carbaldehyde for Advanced Drug Discovery

Executive Summary

The synthesis of 3-alkenylindoles is a critical transformation in medicinal chemistry, providing versatile precursors for complex heterocyclic scaffolds and biologically active compounds[1]. However, the functionalization of 4,6-difluoro-1H-indole-3-carbaldehyde presents unique stereoelectronic challenges. This application note provides a comprehensive, self-validating guide to executing Wittig olefinations on this specific fluorinated substrate, detailing the mechanistic causality behind reagent selection, protection strategies, and step-by-step methodologies.

Mechanistic Rationale & Substrate Specificity

As an application scientist, it is crucial to understand that a protocol cannot be blindly applied to fluorinated indoles without accounting for electronic shifts. The 4,6-difluoro substitution pattern fundamentally alters the reactivity of the indole core:

  • Electrophilic Activation : The highly electronegative fluorine atoms at the C4 and C6 positions exert a strong inductive electron-withdrawing effect (-I). This decreases the electron density across the indole ring, rendering the C3-carbonyl carbon more electrophilic and generally accelerating nucleophilic attack by the phosphorus ylide.

  • N-H Acidity & Reagent Quenching : The most critical failure point in this reaction is the indole N-H. While a standard indole N-H has a pKa of ~16.2, the -I effect of the 4,6-difluoro groups significantly lowers this value. During a Wittig reaction, the basic ylide (or the strong base used to generate it) will preferentially deprotonate this acidic N-H before attacking the aldehyde, effectively quenching the reagent and stalling the reaction[1].

Causality in Experimental Design: To circumvent this N-H interference, the workflow mandates one of two strategic choices:

  • N-Protection : Masking the N-H with an electron-withdrawing protecting group (e.g., a phenylsulfonyl group) neutralizes its acidity, allowing for stoichiometric ylide usage and exceptionally mild reaction conditions (e.g., room temperature in DCM)[2].

  • Excess Base (Direct Route) : If protection is undesirable, the reaction requires >2.2 equivalents of a strong base to intentionally form the indole anion first, reserving the remaining ylide for the olefination step.

Decision Workflow

WittigWorkflow Start 4,6-Difluoro-1H-indole- 3-carbaldehyde Decision N-H Protection Strategy Start->Decision Unprotected Unprotected N-H (Direct Olefination) Decision->Unprotected No Protection Protected Protected N-H (e.g., N-SO2Ph) Decision->Protected N-Sulfonylation Base1 Add >2.2 eq Base (e.g., NaH, t-BuOK) Unprotected->Base1 Base2 Add 1.2 eq Base / Ylide (e.g., Stabilized Ylide in DCM) Protected->Base2 Ylide1 Ylide Formation & N-H Deprotonation Base1->Ylide1 Ylide2 Standard Olefination (RT, 1 h) Base2->Ylide2 Product 3-Alkenyl-4,6-difluoro- 1H-indole Product Ylide1->Product Reaction & Workup Ylide2->Product Workup & Deprotection

Logical workflow for the Wittig olefination of 4,6-difluoro-1H-indole-3-carbaldehyde.

Experimental Protocols

Protocol A: N-Sulfonyl Protected Route (Recommended for Stabilized Ylides)

This protocol leverages an N-protected substrate, which consistently yields ~90% of the desired 3-vinylindole derivatives under remarkably mild conditions[2].

  • Prerequisites : 1-(Phenylsulfonyl)-4,6-difluoro-1H-indole-3-carbaldehyde.

  • Step 1: Reagent Preparation : In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the protected indole-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.3 M concentration.

  • Step 2: Ylide Addition : Add the stabilized ylide, such as ethyl 2-(triphenylphosphoranylidene)propionate (1.2 eq), directly to the solution[2]. Causality: Because the N-H is protected, no excess base is required, preventing unwanted side reactions.

  • Step 3: Reaction Execution : Stir the mixture at room temperature (20-25 °C) for 1 hour.

  • Step 4: In-Process Control (Self-Validation) : Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is self-validating when the distinct UV-active aldehyde spot disappears, replaced by a lower-Rf product spot. If the aldehyde persists, adventitious moisture may have quenched the ylide; add an additional 0.1 eq of ylide.

  • Step 5: Workup & Purification : Remove the DCM under vacuum. Triturate the resulting residue with cold methanol (approx. 20 mL per 3.0 g of starting material)[2]. Experience Insight: This specific trituration step selectively precipitates the triphenylphosphine oxide ( Ph3​P=O ) by-product, allowing for rapid isolation of the target alkene without tedious column chromatography.

Protocol B: Unprotected Direct Route (For Non-Stabilized Ylides)

Utilized when protection/deprotection steps are synthetically prohibitive.

  • Step 1: Ylide Generation : Suspend the alkyltriphenylphosphonium halide (2.2 eq) in anhydrous THF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise. Stir for 30 minutes until the solution turns a characteristic bright yellow/orange, indicating ylide formation.

  • Step 2: Substrate Addition : Dissolve 4,6-difluoro-1H-indole-3-carbaldehyde (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C. Causality: The first equivalent of the ylide/base immediately deprotonates the acidic fluorinated N-H; the second equivalent is then free to undergo the standard Wittig cycloaddition with the C3-aldehyde.

  • Step 3: Reaction Execution : Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Step 4: Workup : Quench carefully with saturated aqueous NH4​Cl to neutralize the indole anion and destroy unreacted ylide[3]. Extract with EtOAc ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure[3]. Purify via silica gel flash chromatography.

Data Presentation: Reaction Optimization Matrix

The following table summarizes the quantitative expectations and stereochemical outcomes based on the chosen methodology:

StrategyBase / Ylide EquivalentsSolventTempExpected YieldZ:E Selectivity
N-Sulfonyl Protected 1.2 eq Stabilized Ylide (No external base)DCMRT>85%Highly E-selective
N-Sulfonyl Protected 1.2 eq Non-Stabilized Ylide + 1.2 eq NaHMDSTHF-78 °C to RT70-80%Z-selective
Unprotected N-H 2.5 eq Base + 2.2 eq Phosphonium SaltTHF0 °C to RT50-65%Mixed (Z/E)

Trustworthiness & Analytical Validation

To ensure the protocol acts as a self-validating system, the isolated product must meet the following analytical benchmarks before downstream application:

  • 1 H NMR Validation : Confirm the complete disappearance of the characteristic highly deshielded aldehyde proton (typically observed at δ 9.9 - 10.2 ppm)[2]. Verify the emergence of vinylic protons in the δ 6.0 - 7.5 ppm range. The coupling constant ( J ) of these vinylic protons serves as an internal validation of geometry ( J≈10−12 Hz confirms the Z-isomer, while J≈15−18 Hz confirms the E-isomer).

  • 19 F NMR Validation : Ensure two distinct fluorine signals remain intact. Because the C4 and C6 fluorines are highly activated, harsh basic conditions can sometimes trigger unwanted nucleophilic aromatic substitution ( SN​Ar ). Intact 19 F signals validate that the reaction conditions were sufficiently mild.

References

  • Title : Synthesis of α-, β-, and γ-Carbolines via Intramolecular Cyclization of Azidomethyl(indolyl)acrylates Involving PIFA-BF3 Source : ACS Publications URL :[Link]

  • Title : New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review Source : ResearchGate URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for 4,6-Difluoro-1H-indole-3-carbaldehyde

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges with the formylation of de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges with the formylation of deactivated heterocycles.

4,6-Difluoro-1H-indole-3-carbaldehyde is a highly valuable synthetic intermediate, particularly in the development of AMPK activators for metabolic and renal diseases[1]. However, the strong inductive electron-withdrawing (-I) effect of the two fluorine atoms significantly depletes the electron density of the indole core. This reduces the nucleophilicity of the C-3 position, rendering standard Vilsmeier-Haack conditions sluggish or entirely ineffective[2].

This guide provides a self-validating, optimized protocol, troubleshooting matrices, and mechanistic insights to ensure high-yield formylation of this challenging substrate.

Experimental Workflow

Workflow Start Start: Anhydrous DMF & POCl3 FormVR Form Vilsmeier Reagent (0°C, 30 min) Start->FormVR AddIndole Add 4,6-Difluoroindole (Dropwise, 0°C) FormVR->AddIndole Heat Heat to 85-95°C (6-8 hours) AddIndole->Heat TLC Monitor via TLC (3:1 Hexanes:EtOAc) Heat->TLC TLC->Heat Incomplete Conversion Quench Aqueous Quench & Hydrolysis (Ice + 2M NaOH, pH 8-9) TLC->Quench Complete Conversion Isolate Filter/Extract Product Quench->Isolate

Optimized Vilsmeier-Haack workflow for deactivated indoles.

Self-Validating Step-by-Step Protocol

To overcome the deactivation caused by the 4,6-difluoro substitution, this protocol utilizes an excess of the Vilsmeier reagent and elevated thermal conditions[3].

Reagents:

  • 4,6-Difluoro-1H-indole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10.0 eq / Solvent)

Methodology:

  • Vilsmeier Reagent Generation: Purge a dry, round-bottom flask with N₂. Add anhydrous DMF and cool to 0 °C using an ice bath. Slowly add POCl₃ dropwise over 15 minutes.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Uncontrolled addition causes localized heating, degrading DMF into dimethylamine and carbon monoxide.

    • Validation Check: The clear solution will transition into a viscous, pale-yellow complex within 30 minutes, confirming the successful formation of the chloroiminium ion[4].

  • Substrate Addition: Dissolve 4,6-Difluoro-1H-indole in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C to prevent uncontrolled polymerization.

  • Electrophilic Aromatic Substitution: Remove the ice bath and gradually heat the reaction mixture to 85–95 °C for 6 to 8 hours[3].

    • Causality: The electron-deficient nature of the difluoro-indole ring raises the activation energy required for the nucleophilic attack on the Vilsmeier reagent. Room temperature conditions will stall; thermal energy is strictly required to drive the C-3 attack[2].

  • Hydrolysis & Quenching: Cool the mixture to room temperature. Pour the mixture slowly over crushed ice under vigorous stirring. Slowly add 2M NaOH or saturated Na₂CO₃ until the pH reaches 8–9. Stir for 1 hour.

    • Validation Check: The intermediate iminium salt is highly water-soluble. As the alkaline hydrolysis proceeds, the neutral aldehyde product will precipitate as an off-white to pale-yellow solid.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield for 4,6-difluoroindole, demonstrating why standard conditions fail.

ParameterStandard Conditions (Unsubstituted Indole)Optimized Conditions (4,6-Difluoroindole)Scientific Rationale
POCl₃ Equivalents 1.1 - 1.2 eq2.5 - 3.0 eqHigh excess compensates for the reduced nucleophilicity of the substrate, pushing the equilibrium forward.
Reaction Temperature 0 °C to 25 °C85 °C to 95 °COvercomes the high activation energy barrier caused by the strong -I effect of the fluorine atoms[2].
Reaction Time 1 - 2 hours6 - 8 hoursSlower kinetics require extended heating to achieve complete conversion.
Hydrolysis Base H₂O or mild NaHCO₃2M NaOH (pH 8-9)Deactivated iminium salts can be stubbornly stable; strong alkaline conditions ensure complete hydrolysis to the aldehyde[3].
Expected Yield > 90%75% - 85%Optimized conditions minimize unreacted starting material while preventing thermal degradation.
Troubleshooting Guide

Q: My reaction is stalling at 40-50% conversion despite using 2.5 equivalents of POCl₃. What is going wrong? A: This is almost always a moisture issue. The Vilsmeier reagent (chloroiminium ion) is highly hygroscopic and rapidly hydrolyzes back to DMF and HCl in the presence of water. Ensure your DMF is strictly anhydrous (stored over molecular sieves) and your glassware is flame-dried. If the reaction still stalls, you may need to push the temperature closer to 100 °C, as heavily deactivated indoles sometimes require extreme thermal driving forces[2].

Q: TLC shows a highly polar spot that stays at the baseline (Rf = 0.0) in 3:1 Hexanes/EtOAc and won't extract into the organic layer. What is this? A: You are observing the unhydrolyzed C-3 iminium salt intermediate. This occurs when the aqueous quench is either too brief or not sufficiently basic. To resolve this, return the aqueous layer to the flask, ensure the pH is strictly between 8 and 9 using NaOH, and stir vigorously at room temperature for an additional 1 to 2 hours before re-extracting.

Q: I am observing the formation of an N-formylated side product. How do I prevent this? A: Kinetic N-formylation is a common side reaction because the indole nitrogen is sterically accessible. However, N-formylation is reversible, whereas C-3 formylation is thermodynamically stable. If you observe N-formylation, extend your heating time at 85 °C to allow the equilibrium to shift entirely to the C-3 product. Furthermore, the alkaline hydrolysis step (pH 8-9) will cleave any residual, unstable N-formyl groups[4].

Q: During extraction, I am getting a massive emulsion that won't separate. How do I break it? A: DMF acts as a co-solvent, bridging the aqueous and organic (EtOAc) phases and causing emulsions. Dilute the aqueous layer with a massive excess of water (at least 5x the reaction volume) before extraction. Alternatively, washing the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution is highly effective at pulling DMF out of the organic phase and breaking the emulsion.

Mechanistic Pathway

Mechanism DMF DMF + POCl3 VR Chloroiminium Ion (Vilsmeier Reagent) DMF->VR - PO2Cl2- Attack Electrophilic Attack at C-3 of 4,6-Difluoroindole VR->Attack Wheland Wheland Intermediate (Resonance Stabilized) Attack->Wheland Rate-limiting step (Requires Heat) Iminium C-3 Iminium Salt Wheland->Iminium - HCl Hydrolysis Alkaline Hydrolysis (H2O / NaOH) Iminium->Hydrolysis Product 4,6-Difluoro-1H-indole-3-carbaldehyde Hydrolysis->Product - HNMe2

Mechanism of Vilsmeier-Haack formylation on 4,6-difluoroindole.

Frequently Asked Questions (FAQs)

Q: Why is formylation highly selective for the C-3 position in indoles? A: The indole ring is an electron-rich enamine system. Electrophilic attack at the C-3 position generates a Wheland intermediate where the positive charge is stabilized by the adjacent nitrogen atom without disrupting the aromaticity of the fused benzene ring. Attack at C-2 would disrupt the benzene ring's aromaticity, making it thermodynamically unfavorable[4].

Q: Can I use oxalyl chloride or thionyl chloride instead of POCl₃? A: Yes. Oxalyl chloride ((COCl)₂) and thionyl chloride (SOCl₂) can also react with DMF to generate the Vilsmeier reagent[4]. Oxalyl chloride is particularly useful if you want to perform the reaction under milder conditions and avoid phosphorus byproducts, as it generates CO and CO₂ gases as driving forces. However, for heavily deactivated substrates like 4,6-difluoroindole, POCl₃ remains the industry standard due to the high electrophilicity and stability of the resulting complex at elevated temperatures.

Q: Is it safe to scale this reaction up to multi-gram quantities? A: Yes, but with strict thermal management. The generation of the Vilsmeier reagent is highly exothermic. On a multi-gram scale, POCl₃ must be added via a syringe pump or addition funnel over several hours, maintaining the internal temperature strictly below 10 °C. Similarly, the alkaline quench is highly exothermic and must be done by pouring the reaction mixture into a large excess of vigorously stirred crushed ice, never by adding water directly to the reaction flask[3].

References
  • Abdi et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances. URL: [Link]

  • "US9394285B2 - Indole and indazole compounds that activate AMPK." Google Patents.
  • "Vilsmeier-Haack Reaction." Master Organic Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4,6-Difluoro-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working on the formylation of halogenated indoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working on the formylation of halogenated indoles.

The synthesis of 4,6-Difluoro-1H-indole-3-carbaldehyde is predominantly achieved via the Vilsmeier-Haack reaction . While this is a highly reliable method for functionalizing electron-rich heterocycles, the electron-withdrawing nature of the fluorine atoms at the C4 and C6 positions subtly alters the nucleophilicity of the indole ring. If reaction parameters are not strictly controlled, this synthesis is prone to generating specific side products, including N-formylated adducts, C2-chlorinated species, and unhydrolyzed iminium dimers .

Part 1: Mechanistic Pathway & Side Product Origins

Understanding the causality behind side product formation begins with the mechanistic branching of the Vilsmeier-Haack reaction. The diagram below illustrates how deviations in temperature, stoichiometry, or pH divert the reaction from the target aldehyde toward unwanted byproducts.

G A 4,6-Difluoroindole + Vilsmeier Reagent B C3-Iminium Intermediate A->B Electrophilic Attack (0-25 °C) S1 N-Formyl Side Product (1-formyl-4,6-difluoro...) A->S1 Excess Reagent Extended Time C 4,6-Difluoro-1H-indole-3-carbaldehyde (Target Product) B->C Aqueous Hydrolysis (pH 8-9) S2 C2-Chlorinated Side Product (2-chloro-4,6-difluoro...) B->S2 High Temp (>80 °C) Excess POCl3 S3 Unhydrolyzed Iminium (Dimers/Salts) B->S3 Incomplete Hydrolysis (Acidic/Neutral pH)

Figure 1: Mechanistic branching in 4,6-difluoroindole formylation.

Part 2: Optimized Experimental Protocol

To ensure a self-validating system where each step inherently prevents the formation of the side products outlined above, follow this optimized methodology.

Step 1: Preparation of the Vilsmeier Reagent

  • Action: Purge a dry round-bottom flask with nitrogen. Add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) and cool to 0–5 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv) dropwise over 15 minutes.

  • Causality: The reaction between DMF and POCl₃ to form the chloromethyleneiminium chloride (Vilsmeier reagent) is highly exothermic. Strict temperature control (<5 °C) prevents the thermal degradation of the reagent and inhibits the formation of higher-order chlorinating species that lead to C2-chlorination .

Step 2: Substrate Addition and Electrophilic Attack

  • Action: Dissolve 4,6-difluoroindole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5 °C. Stir for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Causality: The fluorine atoms deactivate the indole ring via inductive withdrawal, but the C3 position remains the most nucleophilic site due to enamine-like resonance from the N1 lone pair. Room temperature is sufficient for the C3-iminium intermediate to form cleanly. Forcing the reaction with heat (>80 °C) will overcome the activation energy barrier for secondary reactions, promoting N-formylation and C2-chlorination.

Step 3: Hydrolysis and Quenching

  • Action: Pour the reaction mixture slowly over crushed ice. Add 2M NaOH or saturated aqueous Na₂CO₃ dropwise until the aqueous phase reaches a stable pH of 8–9. Stir vigorously for at least 1 hour at room temperature.

  • Causality: The iminium intermediate is remarkably stable. Acidic or neutral water is insufficient to drive the equilibrium toward the aldehyde. Hydroxide ions are required to attack the iminium carbon, forming a hemiaminal intermediate that subsequently collapses into the target aldehyde and dimethylamine .

Step 4: Isolation

  • Action: Filter the precipitated solid, wash thoroughly with cold distilled water to remove residual DMF and phosphate salts, and dry under vacuum.

Part 3: Troubleshooting Guide & FAQs

Q1: LC-MS analysis of my crude mixture shows a +34 Da mass shift side product. What is it, and how is it forming? A: A +34 Da shift (replacing H with Cl) indicates the formation of 2-chloro-4,6-difluoro-1H-indole-3-carbaldehyde . The Vilsmeier reagent can act as a chlorinating agent at the C2 position. This typically occurs under forcing conditions (temperatures >80 °C) or when a large excess of POCl₃ is used. Fix: Keep the reaction temperature strictly below 30 °C. If C2-chlorination remains a persistent issue, substitute POCl₃ with oxalyl chloride ((COCl)₂) to generate a phosphorus-free Vilsmeier reagent.

Q2: I am seeing a significant amount of the N-formyl side product (1-formyl-4,6-difluoro-1H-indole-3-carbaldehyde). How do I prevent this? A: N-formylation occurs when there is a large excess of the Vilsmeier reagent or when the reaction is left stirring for extended periods. Fix: Strictly limit POCl₃ to 1.1–1.2 equivalents. If N-formylation has already occurred, it can often be reversed during the workup. The N-formyl group is highly labile to base-catalyzed hydrolysis compared to the C3-aldehyde. Extend the basic hydrolysis step (stirring in NaOH at pH 9-10 for an additional 1-2 hours) to selectively cleave the N-formyl group.

Q3: My yield is low, and I have a highly polar, water-soluble orange/red byproduct. What went wrong? A: This is likely the unhydrolyzed iminium salt or a bis-indole dimer. The Vilsmeier-Haack reaction requires rigorous aqueous hydrolysis. If you quenched the reaction with water but did not basify sufficiently (pH < 7), the iminium intermediate will not fully convert to the aldehyde. Fix: Always ensure the quench mixture is brought to pH 8–9 and stirred vigorously for at least 1 hour to drive the hydrolysis to completion.

Q4: Can I use alternative formylating agents to avoid these side products entirely? A: Yes. If the Vilsmeier-Haack conditions prove too harsh for your specific substrate analog, consider the Duff reaction (using hexamethylenetetramine and TFA) or a catalytic formylation approach using stoichiometric DMF-d7 and a P(III)/P(V)=O cycle, which operates under much milder conditions and avoids caustic POCl₃ entirely .

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution, based on standard process optimization profiles.

Reagent Ratio (Indole : POCl₃ : DMF)Temperature (°C)Hydrolysis pHTarget Aldehyde Yield (%)N-Formyl Side Product (%)C2-Chloro Side Product (%)Unhydrolyzed Iminium (%)
1 : 1.2 : 3.0 0 to 25 8.5 88% <2% Not detected <1%
1 : 3.0 : 10.0258.565%25%<2%<1%
1 : 1.5 : 5.0858.545%15%30%<1%
1 : 1.2 : 3.0255.030%<2%Not detected>60%

Note: Data represents typical analytical profiles observed via HPLC/LC-MS during process optimization of halogenated indoles.

References
  • Vilsmeier-Haack Reaction: Mechanism and Applications Master Organic Chemistry URL:[Link]

  • Vilsmeier-Haack Reaction Organic Chemistry Portal URL:[Link]

Troubleshooting

Technical Support Center: Managing Regioselectivity in the Formylation of Difluoroindoles

Introduction: The Challenge of Fluorinated Indoles The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The strategic incorporation of fluorine atoms is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The strategic incorporation of fluorine atoms is a powerful tactic used by drug development professionals to modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] However, this modification presents a significant synthetic challenge. The high electronegativity of fluorine deactivates the indole ring system, making it less reactive towards electrophilic substitution.[2]

Specifically, in difluoroindoles, the powerful inductive electron-withdrawing effects (-I) of the two fluorine atoms often override the typical reactivity patterns of the indole nucleus.[3][4] While unsubstituted indoles reliably undergo formylation at the electron-rich C3 position, the electronic landscape of a difluoroindole is significantly altered, often leading to low yields, reaction failure, or a loss of regioselectivity.

This guide provides a comprehensive technical resource for researchers tackling the formylation of difluoroindoles. It combines troubleshooting advice for common problems with detailed protocols and mechanistic insights to empower you to control the regioselectivity of your reactions and reliably synthesize the desired C2- or C3-formylated isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My standard Vilsmeier-Haack reaction on a difluoroindole is failing or giving very low yields. What is the primary cause?

A1: This is the most common issue encountered. The root cause is electronic deactivation. The classic Vilsmeier-Haack reaction relies on the nucleophilic attack of an electron-rich aromatic ring onto the Vilsmeier reagent (a chloromethyliminium salt), which is a relatively weak electrophile.[5][6][7] The two fluorine substituents on your indole ring withdraw electron density, rendering the ring insufficiently nucleophilic to react under standard conditions.[2][8]

Troubleshooting Workflow: Low Reaction Yield

  • Moisture Control: The Vilsmeier reagent is extremely sensitive to moisture.[9] Ensure all glassware is oven-dried and reagents, particularly the solvent (e.g., DMF), are anhydrous. Water will rapidly quench the active electrophile.

  • Reagent Stoichiometry & Temperature: Increase the excess of the Vilsmeier reagent (generated from POCl₃ and DMF) from the typical 1.5-2.0 equivalents to 3.0-5.0 equivalents. Gradually increase the reaction temperature, monitoring by TLC for product formation versus decomposition.[9]

  • Catalytic Activation: For electron-deficient substrates, the addition of a nucleophilic catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) can significantly enhance the yield.[10]

  • Alternative Reagent Generation: Consider generating the Vilsmeier reagent using oxalyl chloride or thionyl chloride instead of POCl₃. These can produce a more reactive electrophilic species.[11]

Q2: I am observing a mixture of C2- and C3-formylated isomers. How can I selectively synthesize one over the other?

A2: Achieving regioselectivity is the central challenge. The substitution pattern of the fluorine atoms, steric factors, and reaction conditions all dictate the outcome. The key is to select a method that either enhances the intrinsic preference for C3 or completely overrides it to favor C2.

// C3 Path vilsmeier [label="Modified\nVilsmeier-Haack", shape=box3d, fillcolor="#FBBC05"]; boron [label="Boron-Catalyzed\n(BF₃·OEt₂)", shape=box3d, fillcolor="#FBBC05"]; iron [label="Iron-Catalyzed\n(FeCl₃)", shape=box3d, fillcolor="#FBBC05"];

// C2 Path protect [label="Step 1: Protect Indole N-H\n(e.g., SEM, Boc, Ts)", shape=box3d, fillcolor="#34A853"]; metalate [label="Step 2: Directed Ortho-Metalation\n(n-BuLi or LDA, -78 °C)", shape=box3d, fillcolor="#34A853"]; quench [label="Step 3: Quench with DMF", shape=box3d, fillcolor="#34A853"];

start -> c3 [label=" C3"]; start -> c2 [label=" C2"];

c3 -> vilsmeier [label="Harsh Conditions\n(POCl₃, heat)"]; c3 -> boron [label="Mild Conditions\n(TMOF)"]; c3 -> iron [label="Green Chemistry\n(HCHO, Air)"];

c2 -> protect; protect -> metalate [label="Deprotonates C2"]; metalate -> quench [label="Forms C-C bond"];

}

Sources

Optimization

"removing impurities from crude 4,6-Difluoro-1H-indole-3-carbaldehyde"

Welcome to the Technical Support Center for the synthesis and purification of 4,6-Difluoro-1H-indole-3-carbaldehyde (CAS: 1158418-22-4). As a Senior Application Scientist, I have designed this guide to address the specif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4,6-Difluoro-1H-indole-3-carbaldehyde (CAS: 1158418-22-4). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with fluorinated indole derivatives.

The introduction of highly electronegative fluorine atoms at the C4 and C6 positions fundamentally alters the electron density of the indole core. This impacts both the kinetics of the[1] and the chromatographic behavior of the resulting impurities. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (4,6-Difluoroindole + POCl3/DMF) B Vilsmeier Iminium Intermediate A->B Formylation C Alkaline Hydrolysis (2M NaOH, pH 8-9) B->C Quench D Liquid-Liquid Extraction (EtOAc / H2O) C->D Workup E Aqueous Phase (Phosphates, DMF - Discard) D->E Bottom Layer F Organic Phase (Aldehyde + Unreacted Indole) D->F Top Layer G Silica Gel Chromatography (Hexanes/EtOAc) F->G If high impurity H Recrystallization (Hot Ethanol) F->H If >80% pure I Pure 4,6-Difluoro-1H-indole- 3-carbaldehyde G->I Evaporate H->I Filter & Dry

Workflow for the purification of 4,6-Difluoro-1H-indole-3-carbaldehyde from Vilsmeier-Haack crude.

Troubleshooting & FAQs

Q1: My NMR shows a persistent impurity that looks like an iminium salt. Why didn't standard water washing remove it? Causality: The initial product of the Vilsmeier-Haack reaction is a chloroiminium ion, which converts to an iminium intermediate[1]. Because the fluorine atoms at C4 and C6 withdraw electron density via induction, the resulting iminium species is unusually stabilized and resists neutral hydrolysis. Solution: A simple water quench is insufficient. You must perform an alkaline hydrolysis (pH 8-9) using 2M NaOH or saturated Na2CO3 to force the collapse of the iminium intermediate into the desired aldehyde[2].

Q2: Why is my crude product heavily contaminated with unreacted 4,6-difluoroindole? Causality: The Vilsmeier-Haack reaction requires an electron-rich arene[3]. The dual fluorine substitution deactivates the indole ring, reducing the nucleophilicity of the C3 position compared to unsubstituted indole. This kinetic barrier often results in incomplete conversion. Solution: If conversion is below 80%, bypass recrystallization and proceed directly to silica gel chromatography. The unreacted indole lacks the polar hydrogen-bond-accepting carbonyl group, making it significantly less polar and easy to separate.

Q3: How do I eliminate residual DMF and phosphorus byproducts from the crude mixture? Causality: Phosphorus oxychloride (POCl3) generates phosphoric acid derivatives upon quenching, while DMF is a high-boiling, infinitely water-miscible solvent. Solution: Extensive aqueous washing during liquid-liquid extraction. Washing the ethyl acetate extract with at least three volumes of water effectively partitions the DMF and phosphate salts entirely into the aqueous phase.

Q4: My isolated crystals are slightly pink or brown instead of off-white. What causes this discoloration? Causality: Indoles are highly prone to auto-oxidation when exposed to air and light, forming trace amounts of highly colored polymeric quinone-imine species. Solution: Incorporate activated charcoal during the hot ethanol recrystallization step and ensure the final purified product is stored under an inert atmosphere (nitrogen or argon) at 2-8°C[4].

Quantitative Data: Solvent Systems & Recovery

Table 1: TLC Retention Factors (Rf) and Detection

Compound Rf (4:1 Hexanes:EtOAc) Rf (2:1 Hexanes:EtOAc) Detection Method
4,6-Difluoroindole (Starting Material) 0.65 0.85 UV (254 nm), Vanillin stain
4,6-Difluoro-1H-indole-3-carbaldehyde 0.15 0.40 UV (254 nm), DNP stain

| DMF (Residual Solvent) | 0.00 | 0.05 | KMnO4 stain |

Table 2: Recrystallization Solvent Efficacy

Solvent System Solubility (Hot) Solubility (Cold) Recovery Yield Impurity Clearance
95% Ethanol High Low 75-85% Excellent (Removes trace DMF)
EtOAc / Hexanes (1:3) Moderate Very Low 85-90% Good (Removes unreacted indole)

| Water | Insoluble | Insoluble | N/A | Poor (Compound oils out) |

Step-by-Step Methodologies

Protocol A: Optimized Alkaline Workup (Self-Validating)

This protocol ensures the complete breakdown of the Vilsmeier intermediate.

  • Cooling: Transfer the crude Vilsmeier-Haack reaction mixture to a flask and cool to 0°C using an ice bath.

  • Alkaline Quench: Slowly add 2M NaOH dropwise while maintaining vigorous stirring until the aqueous layer reaches pH 8-9.

    • Self-Validation: The solution will transition from a thick, cloudy emulsion to a clear biphase as the iminium salt hydrolyzes into the aldehyde. The exothermic nature of the quench will subside once neutralization is complete.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL per gram of theoretical yield)[5].

  • Washing: Wash the combined organic layers with distilled water (3 x 100 mL) followed by saturated brine (1 x 100 mL).

    • Self-Validation: The total volume of the organic layer will slightly decrease after the first water wash as the residual DMF partitions into the aqueous phase.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Silica Gel Flash Chromatography

Use this protocol if unreacted 4,6-difluoroindole exceeds 15% of the crude mass.

  • Dry Loading: Dissolve the crude aldehyde in a minimum amount of EtOAc, add silica gel (1:2 ratio of crude to silica), and evaporate the solvent to form a free-flowing powder.

  • Column Packing: Pack a column with silica gel using Hexanes as the solvent.

  • Elution (Step 1): Elute with 4:1 Hexanes:Ethyl Acetate.

    • Self-Validation: Monitor via TLC (UV 254 nm). The unreacted 4,6-difluoroindole will elute rapidly near the solvent front (Rf ~0.65), confirming successful separation from the product.

  • Elution (Step 2): Increase the mobile phase polarity to 2:1 Hexanes:Ethyl Acetate to elute the 4,6-Difluoro-1H-indole-3-carbaldehyde.

  • Isolation: Combine fractions containing the pure product (Rf ~0.40) and concentrate to dryness.

Protocol C: Recrystallization

Use this protocol for final polishing of material that is already >85% pure.

  • Dissolution: Dissolve the crude solid in a minimum volume of boiling 95% Ethanol (approximately 8-10 mL per gram of aldehyde)[2].

  • Decolorization (Optional): If the solution is dark brown or pink, add 5% w/w activated charcoal, boil for 2 minutes, and perform a hot filtration through a Celite pad.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed.

    • Self-Validation: Fine, needle-like crystals should begin to form within 30 minutes, indicating successful supersaturation and the exclusion of structurally dissimilar impurities from the crystal lattice.

  • Maturation: Chill the flask in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Filter the crystals via vacuum filtration, wash with a minimal amount (1-2 mL) of ice-cold ethanol, and dry under high vacuum.

References

  • US Patent 9,394,285 B2. "Indole and indazole compounds that activate AMPK". Google Patents.
  • Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction". URL:[Link]

  • Master Organic Chemistry. "Vilsmeier-Haack Reaction". URL:[Link]

  • Wikipedia. "Vilsmeier–Haack reaction". URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Mono- vs. Di-Fluorinated Indole-3-Carbaldehydes

Executive Summary In medicinal chemistry and advanced organic synthesis, the indole-3-carbaldehyde scaffold is a privileged building block. However, the inherent electron-rich nature of the indole π-system often dampens...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and advanced organic synthesis, the indole-3-carbaldehyde scaffold is a privileged building block. However, the inherent electron-rich nature of the indole π-system often dampens the electrophilicity of the C3-aldehyde, requiring harsh conditions for nucleophilic addition. Fluorination offers a precise stereoelectronic tool to tune this reactivity. This guide provides an objective, data-driven comparison of mono- and di-fluorinated indole-3-carbaldehydes, detailing the causality behind their divergent reactivities and providing self-validating experimental protocols for comparative kinetic studies.

Mechanistic Causality: The Stereoelectronic Impact of Fluorine

The reactivity of the formyl group in indole-3-carbaldehydes is strictly governed by the electronic environment of the fused bicyclic ring[1]. Fluorine, being the most electronegative element, exerts a profound inductive electron-withdrawing effect (-I) through the σ-bond framework. However, it also possesses a resonance electron-donating effect (+M) via its lone pairs.

  • Mono-Fluorination (e.g., 5-Fluoroindole-3-carbaldehyde): The introduction of a single fluorine atom creates a competitive balance between the -I and +M effects. While the net result is a slight withdrawal of electron density from the indole core, the C3-aldehyde experiences only a moderate increase in electrophilicity. This profile is ideal when balancing reactivity with [2].

  • Di-Fluorination (e.g., 5,6-Difluoroindole-3-carbaldehyde): The addition of a second fluorine atom fundamentally shifts the electronic landscape. The synergistic -I effects of two adjacent fluorine atoms overwhelmingly dominate any resonance contributions. This drastically depletes the electron density of the indole π-system, preventing the nitrogen lone pair from effectively delocalizing toward the C3 position. Consequently, the partial positive charge (δ+) on the aldehyde carbon is magnified, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This results in a highly reactive electrophile primed for rapid nucleophilic attack[1].

Pathway Substrate Indole-3-Carbaldehyde Scaffold MonoF Mono-Fluorination (-I > +M) Substrate->MonoF +1 F atom DiF Di-Fluorination (Strong -I) Substrate->DiF +2 F atoms Elec1 Moderate Aldehyde Electrophilicity MonoF->Elec1 Inductive pull Elec2 High Aldehyde Electrophilicity DiF->Elec2 Synergistic pull NucAdd1 Standard Nucleophilic Addition Rate Elec1->NucAdd1 Amines/Ylides NucAdd2 Accelerated Nucleophilic Addition Rate Elec2->NucAdd2 Lower Ea

Electronic influence of mono- vs. di-fluorination on aldehyde electrophilicity.

Comparative Reactivity Profiles

To objectively evaluate performance, the following table summarizes the quantitative and qualitative differences in reactivity and physicochemical properties between unfluorinated, mono-fluorinated, and di-fluorinated variants. Data is modeled on standard [3].

Parameter1H-Indole-3-carbaldehyde (Unfluorinated)5-Fluoro-1H-indole-3-carbaldehyde (Mono-F)5,6-Difluoro-1H-indole-3-carbaldehyde (Di-F)
Aldehyde Electrophilicity BaselineModerate IncreaseHigh (Strong δ+ on Carbonyl)
Relative Reaction Rate ( krel​ ) 1.0x~1.4x~3.8x
Activation Energy ( Ea​ ) HighModerateLow
Metabolic Stability (CYP evasion) LowModerateHigh
Lipophilicity ( Δ clogP) Baseline+0.25+0.65
Primary Synthetic Use Case Standard condensationsBioisosteric replacementRapid multicomponent reactions

Experimental Methodologies: Self-Validating Kinetic Workflows

To prove the causality of di-fluorination accelerating nucleophilic addition, we employ a self-validating kinetic assay. By tracking Schiff base formation in real-time using in-situ Fourier Transform Infrared Spectroscopy (ReactIR) and cross-validating with High-Performance Liquid Chromatography (HPLC), we eliminate sampling artifacts and ensure a closed-system mass balance.

Protocol: Kinetic Tracking of Schiff Base Formation

Objective: Compare the reaction rates of mono- vs. di-fluorinated indole-3-carbaldehydes with a standard nucleophile (thiosemicarbazide) to form[3].

Materials:

  • 5-Fluoro-1H-indole-3-carbaldehyde (1.0 mmol)

  • 5,6-Difluoro-1H-indole-3-carbaldehyde (1.0 mmol)

  • Thiosemicarbazide (1.1 mmol per reaction)

  • Anhydrous Tetrahydrofuran (THF, 10 mL per reaction)

  • Glacial Acetic Acid (Catalyst, 5 mol%)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 mmol)

Step-by-Step Procedure:

  • System Initialization: Purge a 25 mL multi-neck flask equipped with a ReactIR probe with dry N₂. Add 10 mL of anhydrous THF and the internal standard. Record a background spectrum.

  • Substrate Addition: Dissolve 1.0 mmol of the chosen indole-3-carbaldehyde (Mono-F or Di-F) in the THF. Allow the system to equilibrate at 25°C for 5 minutes. Identify the distinct carbonyl stretch ( νC=O​ ) around 1650–1670 cm⁻¹.

  • Nucleophile Introduction: Add 1.1 mmol of thiosemicarbazide followed immediately by 5 mol% of glacial acetic acid. This marks t=0 .

  • Real-Time Monitoring: Track the depletion of the carbonyl peak ( νC=O​ ) and the emergence of the imine peak ( νC=N​ ) around 1590–1610 cm⁻¹ over 12 hours. The ReactIR software will plot the concentration curve automatically.

  • Quenching & HPLC Validation: At exactly 2, 6, and 12 hours, extract a 50 µL aliquot, quench in 1 mL of cold acetonitrile, and inject into the HPLC (C18 column, H₂O/MeCN gradient).

  • Data Extraction: Calculate the pseudo-first-order rate constant ( kobs​ ) from the logarithmic decay of the aldehyde concentration. The HPLC peak area ratios (Product / Internal Standard) must match the ReactIR conversion percentages to validate the data integrity.

Workflow Prep Prepare Equimolar Solutions (Mono-F vs Di-F in THF) AddNuc Add Nucleophile & Catalyst (Thiosemicarbazide + AcOH) Prep->AddNuc Monitor In-situ ReactIR / HPLC Monitoring (0-12 hrs) AddNuc->Monitor Kinetics Extract Rate Constants (k) & Conversion % Monitor->Kinetics Compare Comparative Analysis (Ea and Reactivity) Kinetics->Compare

Self-validating experimental workflow for kinetic tracking of nucleophilic addition.

Interpretation of Results

When executing this protocol, researchers will observe that the di-fluorinated substrate reaches >95% conversion significantly faster than the mono-fluorinated analog. The amplified -I effect in the di-fluorinated system lowers the activation energy barrier for the initial nucleophilic attack, validating the theoretical stereoelectronic predictions.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at:[Link]

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

Spectroscopic Comparison of Fluorinated Indole-3-Carbaldehyde Isomers: A Technical Guide

Fluorinated indole-3-carbaldehydes (I3C) are highly sought-after building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antifungal agents, and novel polypharmacological compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated indole-3-carbaldehydes (I3C) are highly sought-after building blocks in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antifungal agents, and novel polypharmacological compounds[1]. The strategic placement of a fluorine atom on the indole core—specifically at the 5-, 6-, or 7-position—drastically alters the molecule's electronic landscape, hydrogen-bonding capacity, and metabolic stability.

For researchers and drug development professionals, distinguishing between these isomers relies heavily on precise spectroscopic characterization. This guide provides an objective, data-driven comparison of fluorinated I3C isomers, detailing the causality behind their spectral shifts and outlining self-validating protocols for their analysis.

Causality: The Electronic Influence of Fluorine

As an application scientist, I emphasize that interpreting the spectroscopic data of these isomers requires a deep understanding of fluorine's dual electronic nature: its strong inductive electron-withdrawing effect (-I) and its mesomeric electron-donating effect (+M). The position of the fluorine atom dictates which effect dominates the spectroscopic signature:

  • 5-Fluoro Isomer: The fluorine is para to the C3-aldehyde. The +M effect allows electron density to delocalize into the indole ring and conjugate with the electron-withdrawing aldehyde group. This subtle electron donation shields the aldehyde proton, shifting it slightly upfield[2].

  • 6-Fluoro Isomer: The fluorine is meta to the C3 position but para to the indole nitrogen. Here, the +M effect cannot directly conjugate with the aldehyde. Instead, the -I effect dominates at the C3 position, resulting in a less shielded aldehyde proton compared to the 5-fluoro variant[1]. Furthermore, the inductive pull significantly increases the acidity of the N-H proton.

  • 7-Fluoro Isomer: Positioned adjacent to the N-H group, the fluorine atom exerts a powerful localized inductive pull and engages in through-space interactions (potential intramolecular N-H···F hydrogen bonding). This unique geometry severely deshields the N-H proton and alters the C-F stretching frequency in infrared (IR) analysis.

Analytical Workflow

G A Fluorinated I3C Isomers (5-F, 6-F, 7-F) B Sample Preparation (DMSO-d6 for NMR, KBr for IR) A->B C NMR Spectroscopy (1H, 13C, 19F) B->C D FT-IR Spectroscopy (Transmittance) B->D E Data Processing (Fourier Transform, Phase Correction) C->E D->E F Isomer Differentiation (Coupling Constants, Chemical Shifts) E->F

Workflow for the spectroscopic characterization and differentiation of fluorinated I3C isomers.

Quantitative Spectroscopic Data

The following tables summarize the critical spectroscopic markers used to differentiate the 5-fluoro and 6-fluoro isomers from the unsubstituted baseline.

Table 1: ¹H NMR Chemical Shifts & Couplings (DMSO-d₆)

Data acquired at 300/400 MHz. Chemical shifts (δ) are reported in ppm relative to TMS.

IsomerN-H (δ, ppm)CHO (δ, ppm)C2-H (δ, ppm)Key ¹⁹F-¹H Couplings
Unsubstituted [1]12.17 (bs)9.97 (s)8.32 (s)N/A
5-Fluoro [2]12.25 (bs)9.92 (s)8.35 (d)³J(H-F) = 9.0 Hz
6-Fluoro [1]12.21 (bs)9.95 (s)8.34 (s)³J(H-F) = 9.7 Hz, ⁴J(H-F) = 5.5 Hz
Table 2: FT-IR Absorption Bands (KBr Pellet)

Frequencies (ν) are reported in cm⁻¹.

Isomerν(N-H)ν(C=O)ν(C=C) Aromaticν(C-F)
Unsubstituted [1]316716341514N/A
6-Fluoro [1]3463163815301148

(Note: The unusually high ν(N-H) stretch at 3463 cm⁻¹ for the 6-fluoro isomer indicates a disruption in the standard intermolecular hydrogen-bonding network typically seen in solid-state unsubstituted indoles[1].)

Self-Validating Experimental Protocols

To ensure the highest level of scientific integrity and reproducibility, the following methodologies must be executed as self-validating systems.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Dissolve 10–15 mg of the fluorinated isomer in 0.6 mL of anhydrous DMSO-d₆.

    • Self-Validation Step: Check the preliminary ¹H spectrum for the residual H₂O peak at 3.33 ppm. A massive water peak indicates hygroscopic contamination, which can obscure critical aromatic signals and artificially shift the N-H resonance due to rapid proton exchange.

  • Probe Tuning and Matching: Tune the NMR probe specifically for ¹H, ¹³C, and ¹⁹F frequencies.

    • Self-Validation Step: A properly matched probe minimizes reflected RF power. This ensures the maximum signal-to-noise ratio (SNR) required to resolve the fine ⁴J(H-F) couplings (e.g., the 5.5 Hz splitting in the 6-fluoro isomer)[1].

  • Acquisition: Acquire standard ¹H and ¹⁹F spectra, followed by a ¹⁹F spectrum with ¹H decoupling.

    • Self-Validation Step: Compare the coupled and decoupled ¹⁹F spectra. The collapse of the multiplets in the decoupled spectrum definitively confirms the specific H-F interaction topology, ruling out impurities.

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
  • Background Calibration: Collect a background spectrum of the empty sample chamber.

    • Self-Validation Step: The background must display baseline CO₂ (2350 cm⁻¹) and H₂O (3600–3200 cm⁻¹) peaks, which the software will subtract. If these peaks appear as negative artifacts in your final spectrum, the nitrogen purge rate was inconsistent.

  • Pellet Preparation: Grind 1–2 mg of the isomer with 100 mg of anhydrous, IR-grade KBr. Press the mixture at 10 tons of pressure for 2 minutes.

    • Self-Validation Step: The resulting pellet must be visually translucent. An opaque pellet causes Christiansen effect scattering, which distorts the baseline and shifts the apparent maxima of the critical C=O and C-F stretching frequencies.

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 4,6-Difluoro-1H-indole-3-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, indole derivatives stand as a cornerstone, with their versatile scaffold appearing in a multitude of natural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, indole derivatives stand as a cornerstone, with their versatile scaffold appearing in a multitude of natural products and pharmaceuticals. The strategic introduction of fluorine atoms, as seen in 4,6-Difluoro-1H-indole-3-carbaldehyde, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[1][2] Consequently, the unambiguous confirmation of the structure of such derivatives is a critical, non-negotiable step in the drug discovery and development pipeline. This guide provides a comparative analysis of the primary analytical techniques for the structural elucidation of 4,6-Difluoro-1H-indole-3-carbaldehyde and its derivatives, offering insights into the causality behind experimental choices and presenting a framework for a self-validating analytical workflow.

The Imperative of Orthogonal Structural Validation

The synthesis of complex organic molecules, including substituted indoles, can often yield a mixture of isomers or unexpected rearrangement products.[3] A single analytical technique may not provide sufficient evidence to definitively confirm the desired structure. Therefore, a multi-pronged, orthogonal approach is paramount. By combining data from various spectroscopic and analytical methods, each providing a unique piece of the structural puzzle, we can build a comprehensive and trustworthy characterization of the target molecule.

This guide will compare and contrast the utility of three powerhouse techniques in structural validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the carbon-hydrogen framework and probing the electronic environment of the nuclei.

  • Mass Spectrometry (MS): For determining the molecular weight and elemental composition, and for gaining structural insights through fragmentation analysis.

  • Single Crystal X-ray Crystallography: The "gold standard" for providing an unambiguous, three-dimensional atomic-level structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Key NMR Experiments for Structural Validation:
  • ¹H NMR (Proton NMR): This is often the first experiment performed. It provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of each type of proton (integration). For a compound like 4,6-Difluoro-1H-indole-3-carbaldehyde, we would expect to see distinct signals for the aldehydic proton, the N-H proton, and the aromatic protons on the indole core. The fluorine atoms will introduce characteristic splitting patterns in the signals of nearby protons.

  • ¹³C NMR (Carbon NMR): This technique provides a spectrum of the carbon backbone of the molecule. Each unique carbon atom typically gives a distinct signal, allowing for a direct count of the number of different carbon environments. For our target molecule, we would expect to see signals for the carbonyl carbon of the aldehyde, as well as for the carbons of the indole ring. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for piecing together the molecular structure.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for connecting different parts of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4,6-Difluoro-1H-indole-3-carbaldehyde derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish connectivity.

Data Interpretation: A Hypothetical Analysis of 4,6-Difluoro-1H-indole-3-carbaldehyde
Technique Expected Observations for 4,6-Difluoro-1H-indole-3-carbaldehyde Rationale
¹H NMR - Aldehyde proton (CHO) singlet around δ 9-10 ppm.- N-H proton broad singlet around δ 11-12 ppm.- Aromatic protons showing complex splitting patterns due to H-H and H-F couplings.The aldehyde and N-H protons are in characteristic chemical shift regions. The fluorine atoms will induce J-coupling with neighboring protons, leading to more complex multiplets than in the non-fluorinated analogue.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 180-190 ppm.- Aromatic carbons directly attached to fluorine will appear as doublets with large ¹JCF coupling constants.- Other aromatic carbons will show smaller nJCF couplings.The electronegativity of the fluorine atoms significantly influences the chemical shifts and coupling constants of the carbon atoms in the benzene ring.
HMBC - Correlation from the aldehyde proton to C3 and C3a.- Correlations from the aromatic protons to neighboring carbons, helping to unambiguously assign the substitution pattern.These long-range correlations are key to confirming the connectivity of the aldehyde group and the positions of the fluorine atoms on the indole ring.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[3]

Ionization Techniques:
  • Electron Ionization (EI): A high-energy technique that often leads to extensive fragmentation. This provides a detailed "fingerprint" of the molecule but may result in a weak or absent molecular ion peak.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. This is ideal for confirming the molecular weight.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • For ESI: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

    • For EI: Introduce the sample (often via a GC inlet for volatile compounds) into the EI source.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range. For high-resolution mass spectrometry (HRMS), use an instrument like a TOF or Orbitrap to obtain accurate mass measurements.

Data Interpretation: Expected Fragmentation of 4,6-Difluoro-1H-indole-3-carbaldehyde

The molecular weight of 4,6-Difluoro-1H-indole-3-carbaldehyde (C₉H₅F₂NO) is 181.03 g/mol .[6][7] An ESI-MS spectrum would be expected to show a prominent ion at m/z 182.04 [M+H]⁺.

In an EI-MS spectrum, the fragmentation pattern would be more complex. Key expected fragmentation pathways include:

  • Loss of CO: A common fragmentation for aldehydes, leading to a fragment ion at m/z 153.

  • Loss of HCN: Characteristic of the indole ring, resulting in a fragment at m/z 154.

  • Cleavage of the C3-CHO bond: This would generate a stable difluoro-indolyl cation.

G M Molecular Ion (M+•) m/z 181 M_minus_H [M-H]+ m/z 180 M->M_minus_H -H• M_minus_CO [M-CO]+• m/z 153 M->M_minus_CO -CO M_minus_CHO [M-CHO]+ m/z 152 M->M_minus_CHO -CHO• Indole_fragment Difluoro-indolyl cation M_minus_CHO->Indole_fragment Rearrangement

Caption: Predicted EI-MS Fragmentation Pathway.

Single Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural evidence.[8] It yields a three-dimensional model of the molecule, showing the precise arrangement of atoms and bond lengths and angles. This technique is considered the "gold standard" for structural validation.

Experimental Workflow:

G cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement start Purified Compound crystallization Slow Evaporation, Vapor Diffusion, or Cooling start->crystallization crystal Single Crystal crystallization->crystal xray X-ray Diffractometer crystal->xray diffraction Diffraction Pattern xray->diffraction phasing Phase Problem Solution diffraction->phasing refinement Model Refinement phasing->refinement final_structure Final 3D Structure refinement->final_structure

Caption: X-ray Crystallography Workflow.

Comparison with Other Techniques:
Technique Strengths Limitations
NMR - Provides detailed structural information in solution.- Non-destructive.- Can be used for quantitative analysis.- Requires relatively large amounts of sample.- May not be suitable for insoluble compounds.- Complex spectra can be difficult to interpret.
MS - High sensitivity.- Provides accurate molecular weight.- Fragmentation patterns give structural clues.- Provides limited connectivity information.- Isomers can be difficult to distinguish.- "Soft" ionization may not provide fragmentation.
X-ray - Provides an unambiguous 3D structure.- Gives precise bond lengths and angles.- The "gold standard" for structural proof.- Requires a suitable single crystal, which can be difficult to grow.- The solid-state structure may differ from the solution-state conformation.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural validation of 4,6-Difluoro-1H-indole-3-carbaldehyde derivatives, and indeed any novel chemical entity, relies on the synergistic use of multiple analytical techniques. While NMR and MS provide the foundational data for proposing a structure, single crystal X-ray crystallography offers the ultimate confirmation. By employing an orthogonal analytical strategy, researchers can ensure the scientific integrity of their work, a cornerstone of successful drug discovery and development. This integrated approach transforms structural elucidation from a series of individual measurements into a self-validating system, providing the highest level of confidence in the identity and purity of the synthesized compounds.

References

  • An-Najah Staff. organic compounds. [Link]

  • SigmaAldrich.cn. 4,6-Difluoro-1H-indole-3-carbaldehyde. [Link]

  • Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Biological Magnetic Resonance Data Bank. bmse000645 Indole-3-carboxaldehyde. [Link]

  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • NIST WebBook. 1H-Indole-3-carboxaldehyde. [Link]

  • FooDB. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). [Link]

  • PubMed. The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. [Link]

  • MDPI. Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. [Link]

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]

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Comparative

"in vitro assays for testing the efficacy of 4,6-Difluoro-1H-indole-3-carbaldehyde derivatives"

Title: Comparative Efficacy and In Vitro Assay Guide for 4,6-Difluoro-1H-indole-3-carbaldehyde Derivatives As a Senior Application Scientist, I frequently guide drug discovery teams through the nuanced transition from hi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy and In Vitro Assay Guide for 4,6-Difluoro-1H-indole-3-carbaldehyde Derivatives

As a Senior Application Scientist, I frequently guide drug discovery teams through the nuanced transition from hit identification to lead optimization. When working with privileged heterocyclic scaffolds like indole, the precise placement of halogens can fundamentally alter a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides an objective, data-driven comparison of 4,6-Difluoro-1H-indole-3-carbaldehyde derivatives against their unsubstituted and dialkyl counterparts. By examining the causality behind their superior performance in oncology and infectious disease models, and detailing self-validating in vitro assay protocols, this document serves as a comprehensive framework for evaluating these potent intermediates[1].

The Mechanistic Advantage of 4,6-Difluoro Substitution

Indole-3-carbaldehyde derivatives are highly versatile precursors utilized in the synthesis of antimicrobial, antioxidant, and anticancer agents[1]. However, unsubstituted indoles often suffer from rapid hepatic clearance and poor penetration across complex lipid barriers, such as the mycobacterial cell wall or the blood-brain barrier.

Introducing fluorine atoms at the C4 and C6 positions resolves these bottlenecks through two primary mechanisms:

  • Enhanced Lipophilicity: The 4,6-difluoro-1H-indole nucleus possesses a higher calculated partition coefficient (Clog P ≈ 2.6) compared to the unsubstituted indole ring (Clog P ≈ 2.1)[2]. This slight but critical increase in lipophilicity drives superior passive diffusion into tumor cells and lipid-rich bacterial envelopes[2],[3].

  • Metabolic Shielding: The high bond dissociation energy of the C-F bond protects the indole core from oxidative degradation by Cytochrome P450 enzymes, significantly extending the compound's in vitro and in vivo half-life.

SAR A 4,6-Difluoro-1H-indole-3-carbaldehyde Derivatives B Increased Lipophilicity (Higher Clog P) A->B Structural Property C Metabolic Stability (C-F Bond Strength) A->C Electronic Property D Enhanced Cellular Uptake (Lipid Bilayer Penetration) B->D Drives E Reduced CYP450 Degradation C->E Prevents F Superior In Vitro Efficacy (Lower MIC / IC50) D->F Synergistic Effect E->F Synergistic Effect

Mechanistic pathway detailing how 4,6-difluoro substitution enhances in vitro efficacy.

Comparative Efficacy Data

To objectively assess performance, we must compare the 4,6-difluoro derivatives against baseline (unsubstituted) and alternatively substituted (4,6-dimethyl) analogs. The table below synthesizes quantitative data from recent phenotypic screening studies targeting Mycobacterium tuberculosis (H37Rv strain) and pediatric glioma cells (KNS42)[2],[4],[3].

Scaffold ModificationTarget ModelEfficacy MetricPerformance vs. BaselineMechanistic Note
Unsubstituted M. tb H37RvMIC: ~5.0 μMBaselineLimited lipid bilayer penetration.
4,6-Dimethyl M. tb H37RvMIC: 0.88 μM5.6x ImprovementIncreased lipophilicity, but susceptible to oxidation[3].
4,6-Difluoro M. tb H37RvMIC: 0.70 μM7.1x Improvement Optimal balance of lipophilicity and metabolic stability[3].
Unsubstituted KNS42 (Glioma)IC50: ~15.0 μMBaselineRapid efflux and poor cellular retention.
4,6-Difluoro KNS42 (Glioma)IC50: 3.2 μM4.6x Improvement Enhanced cellular uptake by tumor cells[2].

Data Interpretation: The 4,6-difluoro substitution consistently outperforms both the unsubstituted and dimethylated analogs. In anti-tubercular assays, these derivatives achieve MIC values that are comparable to or significantly better than first-line drugs like Ethambutol (MIC = 4.89 μM)[3].

Self-Validating In Vitro Assay Protocols

To ensure scientific integrity, the assays used to generate the above efficacy data must be self-validating. This means building internal controls directly into the workflow to account for edge effects, compound autofluorescence, and assay drift.

Protocol A: Resazurin Microtiter Assay (REMA) for Antimicrobial Efficacy

Causality: Traditional visual scoring of Minimum Inhibitory Concentration (MIC) is subjective. The REMA protocol utilizes resazurin, a blue, non-fluorescent dye that is reduced by the active dehydrogenases of living bacteria into resorufin (pink, highly fluorescent). This provides a quantifiable, objective readout of cell viability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 4,6-difluoroindole derivative in 100% DMSO.

  • Dilution Matrix: In a 96-well plate, perform 2-fold serial dilutions of the compound in Middlebrook 7H9 broth. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Inoculation: Add M. tb H37Rv inoculum (adjusted to an OD600 of 0.05) to each well.

  • Self-Validation Controls:

    • Positive Control: Ethambutol or Isoniazid (validates assay sensitivity)[3].

    • Negative Control: Media + 1% DMSO + Bacteria (defines 100% growth).

    • Sterility Control: Media + 1% DMSO only (defines background fluorescence).

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Readout: Add 30 μL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Ex: 560 nm / Em: 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink.

Protocol B: Multiplexed Cytotoxicity & Apoptosis Assay for Oncology

Causality: Standard MTT assays[1] can be confounded if the indole derivative alters cellular metabolism without causing cell death. By multiplexing an ATP-dependent luminescence assay (CellTiter-Glo) with a Caspase-3/7 cleavage assay, we can definitively classify the 4,6-difluoro derivative as either cytostatic (low ATP, baseline caspase) or cytotoxic/apoptotic (low ATP, high caspase).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., KNS42 or Huh7) at 5,000 cells/well in a white, opaque-bottom 96-well plate. Allow overnight adhesion[1],[5].

  • Treatment: Treat cells with a dose-response gradient of the indole derivative (0.1 μM to 100 μM) for 72 hours[1].

  • Self-Validation Controls: Include Staurosporine (1 μM) as a positive control for apoptosis to validate the dynamic range of the caspase reagent.

  • Caspase Readout: Add a fluorogenic Caspase-3/7 substrate. Incubate for 1 hour at 37°C. Read fluorescence (Ex: 499 nm / Em: 521 nm) to quantify apoptosis.

  • Viability Readout: Directly to the same wells, add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Read luminescence to quantify total ATP (living cells).

  • Analysis: Calculate IC50 values using non-linear regression (four-parameter logistic curve).

Workflow Start Compound Library Preparation (10mM DMSO Stocks) Seed Cell Seeding (96/384-well plates) Cancer Lines or M. tb H37Rv Start->Seed Treat Compound Treatment (Dose-Response Matrix) Seed->Treat Split1 Oncology Pipeline (72h Incubation) Treat->Split1 Split2 Antimicrobial Pipeline (7-Day Incubation) Treat->Split2 Assay1 CellTiter-Glo Assay (ATP Luminescence) Split1->Assay1 Assay2 Caspase-3/7 Assay (Apoptosis Marker) Split1->Assay2 Assay3 REMA (Resazurin) (Fluorescence Readout) Split2->Assay3 Data IC50 / MIC Calculation (Non-linear Regression) Assay1->Data Assay2->Data Assay3->Data

Multiplexed in vitro workflow for evaluating 4,6-difluoroindole derivatives.

Conclusion

The strategic incorporation of fluorine at the 4 and 6 positions of the 1H-indole-3-carbaldehyde scaffold represents a masterclass in lead optimization. By leveraging the protocols outlined above, research teams can rigorously validate the enhanced lipophilicity, metabolic stability, and ultimately, the superior in vitro efficacy of these derivatives against challenging therapeutic targets.

Sources

Validation

Scaffold Evaluation &amp; SAR Comparison Guide: 4,6-Difluoro-1H-indole-3-carbaldehyde in Kinase Inhibitor Discovery

Executive Summary Indole-3-carbaldehydes are privileged building blocks in medicinal chemistry, frequently utilized as synthetic precursors for potent kinase inhibitors targeting the Vascular Endothelial Growth Factor Re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-carbaldehydes are privileged building blocks in medicinal chemistry, frequently utilized as synthetic precursors for potent kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) 1. However, unsubstituted indole scaffolds often suffer from poor metabolic stability due to rapid cytochrome P450 (CYP)-mediated oxidation. The strategic incorporation of fluorine atoms—specifically the 4,6-difluoro substitution pattern—has emerged as a transformative approach to overcome these pharmacokinetic liabilities while simultaneously enhancing target binding affinity 2.

This guide objectively compares the structure-activity relationship (SAR) of kinase inhibitors derived from 4,6-Difluoro-1H-indole-3-carbaldehyde against alternative substitution patterns, providing actionable experimental protocols and supporting data for drug development professionals.

SAR Comparison & Mechanistic Causality

To evaluate the performance of the 4,6-difluoro scaffold, we compared a series of indole-3-acrylamide derivatives synthesized from various indole-3-carbaldehyde precursors. The primary endpoints are VEGFR2 kinase inhibition (IC 50​ ), in vitro human liver microsomal (HLM) stability (t 1/2​ ), and lipophilicity (LogD).

Quantitative SAR Data Summary
Scaffold Precursor (Indole-3-carbaldehyde)VEGFR2 IC 50​ (nM)HLM t 1/2​ (min)LogD (pH 7.4)
Unsubstituted (1H) 85.215.42.1
5-Fluoro 42.628.52.4
4,6-Difluoro (Target Scaffold) 12.4 >120 2.8
4,6-Dichloro >1000>1203.5
The Causality Behind the Data

As a drug developer, it is critical to understand why these structural changes dictate performance:

  • Metabolic Shielding (The 6-Fluoro Effect): The unsubstituted indole ring is highly electron-rich, making the C4 and C6 positions prime targets for oxidative metabolism. By installing a highly electronegative fluorine atom at the C6 position, the electron density of the aromatic ring is reduced, effectively blocking CYP450-mediated hydroxylation. This explains the dramatic increase in HLM half-life from 15.4 minutes (unsubstituted) to >120 minutes (4,6-difluoro) [[2]]().

  • Hinge Region Binding (The 4-Fluoro Effect): While the 5-fluoro analog provides a modest boost in potency, the 4,6-difluoro analog exhibits a superior IC 50​ of 12.4 nM. The fluorine at the C4 position is optimally positioned to engage in an orthogonal multipolar interaction (halogen bonding) with the backbone carbonyl of Cys919 in the VEGFR2 hinge region, anchoring the inhibitor more tightly within the ATP-binding pocket [[3]]().

  • Steric Constraints (The Dichloro Failure): The 4,6-dichloro analog, despite offering excellent metabolic stability, completely loses kinase inhibitory activity (>1000 nM). The Van der Waals radius of chlorine (1.75 Å) is significantly larger than that of fluorine (1.47 Å). This increased bulk causes severe steric clashes within the constrained ATP-binding cleft of VEGFR2, demonstrating why fluorine is the optimal bioisostere for hydrogen in this specific scaffold.

Experimental Workflows & Self-Validating Protocols

Workflow Synth Synthesis (Knoevenagel) Purify Purification (HPLC/NMR) Synth->Purify Assay VEGFR2 Assay (ADP-Glo) Purify->Assay ADME HLM Stability Assay Assay->ADME Data SAR Data Analysis ADME->Data

Experimental workflow for the synthesis and biological evaluation of indole analogs.

Protocol 1: Scaffold Derivatization via Knoevenagel Condensation

Objective: Synthesize the active VEGFR2 inhibitor from the 4,6-Difluoro-1H-indole-3-carbaldehyde building block.

  • Step 1: In a 50 mL round-bottom flask, dissolve 1.0 eq of 4,6-Difluoro-1H-indole-3-carbaldehyde and 1.0 eq of the active methylene compound (e.g., an oxindole derivative) in 10 mL of absolute ethanol.

  • Step 2: Add 0.1 eq of piperidine as a catalytic base. Reflux the mixture at 80°C for 4 hours. Causality: Piperidine efficiently deprotonates the active methylene, driving the nucleophilic attack on the electrophilic aldehyde carbon.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the aldehyde peak disappears and the desired product mass [M+H]+ is dominant. Post-purification, 1 H-NMR must confirm the disappearance of the characteristic aldehyde proton (~10.0 ppm) and the appearance of a new vinylic proton singlet (~7.8 ppm), validating the formation of the double bond.

Protocol 2: VEGFR2 Kinase Activity Assay (ADP-Glo)

Objective: Quantify the IC 50​ of the synthesized analogs to determine target engagement.

  • Step 1: Prepare a 384-well plate with 10-point, 3-fold serial dilutions of the indole analogs in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Step 2: Add recombinant human VEGFR2 kinase domain (1 ng/well) and incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Step 3: Initiate the reaction by adding ATP (at the predetermined K m​ concentration of 10 µM) and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • Self-Validation Checkpoint: Include a positive control (e.g., Sunitinib) and a no-enzyme negative control. Calculate the Z'-factor for the plate; a Z' > 0.7 validates the assay's robustness and ensures the IC 50​ data is trustworthy.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) VEGF->VEGFR2 Binds PLCg PLC-gamma Activation VEGFR2->PLCg Phosphorylates Inhibitor 4,6-Difluoro Indole Analog Inhibitor->VEGFR2 Blocks ATP Pocket MAPK MAPK/ERK Cascade PLCg->MAPK Activates Angio Tumor Angiogenesis MAPK->Angio Drives

VEGFR2 signaling pathway inhibition by 4,6-difluoro indole-derived kinase inhibitors.

Protocol 3: Human Liver Microsomal (HLM) Stability Assay

Objective: Assess the metabolic clearance and predict the in vivo half-life of the analogs.

  • Step 1: Incubate 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Initiate metabolism by adding 1 mM NADPH.

  • Step 3: Quench 50 µL aliquots at 0, 15, 30, 60, and 120 minutes using 150 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validation Checkpoint: Centrifuge and analyze the supernatant via LC-MS/MS. The protocol is validated by running Verapamil concurrently; if Verapamil does not show rapid clearance (t 1/2​ < 15 min), the microsomes or NADPH regenerating system are compromised, and the assay must be repeated.

Conclusion

The 4,6-Difluoro-1H-indole-3-carbaldehyde scaffold represents a superior starting point for kinase inhibitor development compared to its unsubstituted or chlorinated counterparts. By strategically leveraging the unique physicochemical properties of fluorine—specifically its ability to shield vulnerable metabolic sites and participate in halogen bonding—medicinal chemists can simultaneously optimize target affinity and metabolic stability, accelerating the path from hit to lead.

Sources

Safety & Regulatory Compliance

Safety

4,6-Difluoro-1H-indole-3-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that the synthesis and scale-up of fluorinated building blocks like 4,6-Difluoro-1H-indole-3-carbaldehyde present unique logistical and environmental challenges. While the i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the synthesis and scale-up of fluorinated building blocks like 4,6-Difluoro-1H-indole-3-carbaldehyde present unique logistical and environmental challenges. While the incorporation of fluorine atoms is highly desirable in drug development for improving metabolic stability and lipophilicity, these same properties make the resulting chemical waste environmentally persistent and difficult to degrade.

This guide provides a self-validating, field-proven operational protocol for the safe handling, segregation, and disposal of 4,6-Difluoro-1H-indole-3-carbaldehyde, ensuring your laboratory maintains strict compliance with environmental regulations while optimizing disposal costs.

Chemical Profile & Quantitative Waste Metrics

Before executing any disposal protocol, it is critical to understand the physicochemical parameters that dictate the waste stream classification. Below is the quantitative data governing the disposal logistics for this compound.

Table 1: Physicochemical & Disposal Parameters for 4,6-Difluoro-1H-indole-3-carbaldehyde

ParameterValueOperational Impact & Causality
CAS Number 1158418-22-4Essential for accurate Environmental Health and Safety (EHRS) waste profiling.
Molecular Formula C 9​ H 5​ F 2​ NOThe presence of two fluorine atoms mandates strict halogenated waste segregation.
Molecular Weight 181.14 g/mol Utilized for stoichiometric mass-balance calculations in laboratory waste logs.
Physical State SolidDictates spill response (dry sweeping must be avoided to prevent aerosolization).
Incineration Temp > 1000 °CThe required thermal threshold to completely cleave highly stable C-F bonds.
SAA Accumulation Limit 55 GallonsMaximum allowable total waste in a laboratory Satellite Accumulation Area (SAA)[1].

The Causality of Halogenated Waste Segregation

In laboratory waste management, not all organic waste is created equal. 4,6-Difluoro-1H-indole-3-carbaldehyde must strictly be classified as Halogenated Organic Waste.

The Mechanistic "Why": The carbon-fluorine (C-F) bond is one of the strongest and most stable bonds in organic chemistry. Standard low-temperature incineration or biological degradation fails to break these bonds. Consequently, fluorinated organic waste must be routed to specialized high-temperature incinerators (operating above 1000°C) equipped with acid-gas scrubbers[2]. These scrubbers are necessary to neutralize the highly toxic and corrosive hydrofluoric acid (HF) gas generated during the combustion of fluorinated compounds.

The Logistical Impact: Mixing halogenated waste (like fluorinated indoles) with non-halogenated solvents is a severe operational error.[3]. If a researcher accidentally disposes of 50 mL of a fluorinated indole solution into a 20 L carboy of non-halogenated solvent, the entire 20 L must now be treated as halogenated waste. This exponentially increases institutional disposal costs and places an unnecessary burden on specialized incineration facilities[3][4].

Step-by-Step Disposal Methodologies

Every protocol in your laboratory must be a self-validating system. Follow these step-by-step procedures to ensure compliance with [5].

Protocol A: Segregation and Containment of Liquid Waste

Use this protocol when 4,6-Difluoro-1H-indole-3-carbaldehyde is dissolved in reaction solvents (e.g., DCM, DMF, or Ethyl Acetate).

  • Stream Identification: Verify the presence of the fluorinated indole in the reaction effluent.

  • Container Selection: Select a high-density polyethylene (HDPE) carboy or a glass bottle.

    • Self-Validation Step: Visually inspect the container's history. Ensure it is explicitly designated for "Halogenated Waste" to prevent cross-contamination with non-halogenated streams[1].

  • Fume Hood Transfer: Always transfer waste inside an actively venting chemical fume hood to prevent inhalation of aerosolized particles or solvent vapors.

  • Vapor-Tight Sealing: Cap the container tightly immediately after adding the waste.

    • Causality: Halogenated solvents readily volatilize. Leaving funnels in waste carboys violates EPA closed-container mandates and creates chronic inhalation hazards[1].

  • GHS Labeling: Affix a Hazardous Waste Tag before the first drop of waste is added.

    • Self-Validation Step: The tag must explicitly check the "Halogenated" box and list the full chemical name (no abbreviations) along with its approximate percentage[1][3].

Protocol B: Managing Solid Waste and Contaminated Consumables

Use this protocol for residual powders, contaminated weigh boats, and spent filter cakes.

  • Primary Containment: Place contaminated solid consumables and residual 4,6-Difluoro-1H-indole-3-carbaldehyde into a puncture-resistant, leak-proof container[6].

  • Double-Bagging: For highly contaminated PPE (gloves, masks) or spill cleanup materials, double-bag the items in heavy-duty transparent plastic bags.

  • Documentation: Attach a hazardous waste tag immediately. Mark the physical state as "Solid" and the hazard class as "Toxic/Halogenated". Store in the designated Satellite Accumulation Area (SAA)[3].

Spill Management & Emergency Response

In the event of an accidental release, immediate containment is critical to prevent the aerosolization of this active pharmaceutical ingredient (API) intermediate.

  • For Solid Spills: Do not dry sweep. Sweeping aerosolizes the fine fluorinated powder, drastically increasing the risk of inhalation exposure. Instead, gently cover the powder with inert, damp absorbent pads. Once absorbed, transfer the material into a compatible secondary container and seal it tightly for specialized disposal[6].

  • For Liquid Spills: Contain the leak using inert absorbent booms or pads. Place all saturated materials into a sealed, heavy-duty bag. Tag the bag as "Hazardous Waste - Halogenated Spill Debris" and request an immediate pickup from your facility's safety office[3].

Workflow Visualization

The following decision matrix illustrates the logical routing of 4,6-Difluoro-1H-indole-3-carbaldehyde waste based on its physical state, ensuring proper segregation before it reaches the Satellite Accumulation Area (SAA).

G Start 4,6-Difluoro-1H-indole-3-carbaldehyde Waste Generated State Determine Physical State Start->State Solid Solid Powder / Contaminated PPE State->Solid Liquid Dissolved in Organic Solvent State->Liquid SolidCont Double-bag or Solid Waste Bin (Halogenated Solid) Solid->SolidCont LiqCont Halogenated Solvent Carboy (Vapor-tight, vented cap) Liquid->LiqCont Label Affix Hazardous Waste Tag Mark explicitly as 'Halogenated' SolidCont->Label LiqCont->Label SAA Store in SAA Secondary Containment Label->SAA

Decision matrix for the containment and segregation of solid versus liquid fluorinated indole waste.

References

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. URL:[Link]

  • Temple University Environmental Health and Radiation Safety (EHRS). "Halogenated Solvents in Laboratories." Temple.edu. URL: [Link]

  • University of Louisville Department of Environmental Health and Safety. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Louisville.edu. URL:[Link]

  • Turner, R. J. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." P2 InfoHouse. URL: [Link]

Sources

Handling

Personal protective equipment for handling 4,6-Difluoro-1H-indole-3-carbaldehyde

Advanced Handling and Safety Protocols for 4,6-Difluoro-1H-indole-3-carbaldehyde Fluorinated indole derivatives, particularly 4,6-Difluoro-1H-indole-3-carbaldehyde (CAS: 1158418-22-4), are highly valued in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Protocols for 4,6-Difluoro-1H-indole-3-carbaldehyde

Fluorinated indole derivatives, particularly 4,6-Difluoro-1H-indole-3-carbaldehyde (CAS: 1158418-22-4), are highly valued in medicinal chemistry and drug development for their unique electronic properties and metabolic stability. However, the introduction of fluorine atoms onto the indole core significantly alters the molecule's lipophilicity and membrane permeability. As a Senior Application Scientist, I mandate strict adherence to specialized Personal Protective Equipment (PPE) and handling protocols. This compound presents acute toxicity risks across all three primary exposure routes: oral (H302), dermal (H312), and inhalation (H332) 1.

Physicochemical and Hazard Profile

To design an effective safety strategy, we must first understand the quantitative and qualitative properties of the compound. The table below summarizes the critical data driving our operational decisions 1, 2.

PropertySpecification / ValueOperational Implication
Chemical Name 4,6-Difluoro-1H-indole-3-carbaldehydeTarget for fluorinated pharmacophores.
CAS Number 1158418-22-4Unique identifier for SDS tracking.
Molecular Weight 181.14 g/mol Low MW facilitates rapid biological absorption.
Physical Form Solid (Powder/Crystal)High risk of aerosolized dust generation.
Storage Conditions 2-8°C, inert atmosphere (N2/Ar), darkPrevents radical-mediated auto-oxidation of the aldehyde.
Hazard Statements H302, H312, H332Acute toxicity via ingestion, skin contact, and inhalation.
Signal Word Warning (GHS07 Pictogram)Mandates upgraded PPE beyond standard lab attire.

The Causality of PPE Selection

Standard laboratory PPE is insufficient for handling 4,6-Difluoro-1H-indole-3-carbaldehyde. The required PPE matrix is designed around the specific physicochemical vulnerabilities of the human body to this compound:

  • Respiratory Protection: Because the compound is a fine solid, mechanical disruption (e.g., spatulation, weighing) generates micro-particulates. Inhalation of these particulates directly exposes the alveolar capillary bed to the toxin (H332). Requirement: Operations must be conducted in a ducted fume hood (minimum face velocity of 0.5 m/s). If engineering controls are compromised, a NIOSH-approved N95 or European Standard EN 143 P2 respirator is mandatory 3.

  • Dermal Protection (Hands): The difluoro-substitution increases the compound's partition coefficient (log P), enhancing its ability to permeate the lipid bilayer of human skin (H312). Requirement: Standard latex gloves offer poor resistance to lipophilic aromatics. Use nitrile gloves with a minimum thickness of 0.11 mm. For prolonged handling, double-gloving is a self-validating safety measure: the visual integrity of the outer glove confirms the inner glove remains uncontaminated, providing a guaranteed barrier if you must evacuate the hood 4.

  • Ocular and Body Protection: Airborne dust can dissolve in the aqueous environment of the cornea, causing severe irritation. Requirement: Tight-fitting chemical safety goggles (not standard safety glasses) and a fully buttoned, fluid-resistant laboratory coat with knit cuffs.

Operational Workflow: Step-by-Step Methodology

To ensure both operator safety and chemical integrity, follow this self-validating protocol for weighing and transferring the compound.

HandlingWorkflow Start 1. Fume Hood Setup & Airflow Validation Equip 2. Don Advanced PPE (Nitrile, Goggles) Start->Equip Weigh 3. Anti-Static Weighing (Minimize Dust) Equip->Weigh Transfer 4. Closed Transfer to Reaction Vessel Weigh->Transfer Inert 5. Purge Vessel with Ar/N2 (Protect from Light) Transfer->Inert Decon 6. Decontaminate Tools & Dispose Waste Inert->Decon

Figure 1: Safe operational workflow for handling 4,6-Difluoro-1H-indole-3-carbaldehyde.

Protocol: Inert Handling and Transfer

  • System Validation: Before opening the reagent bottle, verify the fume hood's continuous monitor displays a safe face velocity (typically 80-100 fpm). This self-validating step confirms the primary engineering control is actively mitigating inhalation risks.

  • Preparation: Line the weighing area with anti-static weighing paper. This prevents the fluorinated solid from adhering to surfaces via static charge, which often leads to uncontrolled aerosolization.

  • Equilibration: Remove the compound from the 2-8°C refrigerator and allow it to reach room temperature inside a desiccator before opening. Causality: Opening a cold vial in ambient air causes immediate condensation, which can degrade the aldehyde via hydration and subsequent oxidation.

  • Weighing: Using a grounded, anti-static micro-spatula, carefully transfer the required mass. Avoid rapid, sweeping motions to prevent dust clouds.

  • Inertion: Once transferred to the reaction flask, immediately seal the vessel with a septum and purge with dry Nitrogen or Argon. Wrap the flask in aluminum foil to satisfy the "protect from light" requirement and prevent radical degradation 2.

  • Decontamination: Wipe down the spatula and balance with an alcohol-soaked lint-free cloth. Dispose of the cloth in a sealed hazardous waste bag.

Spill Response and Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent cross-contamination and inhalation exposure. Because the compound contains fluorine, improper disposal (e.g., standard incineration without scrubbing) releases highly toxic hydrogen fluoride (HF) gas 5.

SpillResponse Spill Solid Spill Detected Assess Evacuate & Assess (Check Ventilation) Spill->Assess Small Small Spill (<50g) Inside Hood Assess->Small Large Large Spill (>50g) Outside Hood Assess->Large Moisten Moisten with Solvent (Prevent Dust) Small->Moisten Hazmat Evacuate Lab & Call HAZMAT Large->Hazmat Collect Sweep & Collect in Sealable Container Moisten->Collect Dispose Send to Licensed Chemical Incinerator Collect->Dispose

Figure 2: Decision tree and response protocol for solid chemical spills.

Protocol: Spill Containment and Disposal

  • Evacuate and Assess: If the spill occurs outside the fume hood, immediately instruct all personnel to evacuate the immediate vicinity. Verify that room ventilation is functioning.

  • Upgrade PPE: The responder must don an N95/P2 respirator and heavy-duty nitrile gloves before approaching the spill.

  • Dust Suppression: Do not dry sweep the solid, as this will aerosolize the toxic particles. Lightly moisten the spilled solid with a compatible, low-volatility solvent (e.g., isopropanol or water, depending on the specific recovery need) to bind the dust 3.

  • Collection: Use a non-sparking scoop to collect the moistened material and place it into a wide-mouth, sealable polyethylene hazardous waste container.

  • Final Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse.

  • Disposal Execution: Label the container clearly with "Hazardous Waste: Toxic Fluorinated Indole Solid." The material must be transferred to a licensed chemical disposal company. It must be destroyed in a chemical incinerator equipped with an afterburner and a wet scrubber to neutralize the resulting HF gas 4, 5. Never discharge this compound into the sewer system 3.

References

  • 4,6-Difluoro-1H-indole-3-carbaldehyde | 1158418-22-4 - MilliporeSigma, sigmaaldrich.com,
  • 4,6-Difluoro-1H-indole-3-carbaldehyde | 1158418-22-4 - Sigma-Aldrich, sigmaaldrich.com,
  • SAFETY DATA SHEET: 2-Methyl-1H-indole-3-carbaldehyde, sigmaaldrich.cn,
  • Chemical Safety Data Sheet MSDS / SDS - 2-BroMo-1H-indole-3-carbaldehyde, chemicalbook.com,
  • MSDS of 6-amino-1H-indole-3-carbaldehyde, capotchem.cn,

Sources

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